molecular formula C15H12N4O2S2 B432940 ZINC4511851 CAS No. 353287-72-6

ZINC4511851

Cat. No.: B432940
CAS No.: 353287-72-6
M. Wt: 344.4g/mol
InChI Key: YTGYWPTWNBGCLG-UHFFFAOYSA-N
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Description

Novel potent dCTP Pyrophosphatase 1 (DCTPP1) inhibitor>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c1-20-10-6-5-9(8-11(10)21-2)14-18-19-13(12-4-3-7-22-12)16-17-15(19)23-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGYWPTWNBGCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022531
Record name 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: ZINC4511851 – Mechanism, Validation, and Therapeutic Application Targeting DCTPP1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZINC4511851 is a potent, selective, small-molecule inhibitor of dCTP pyrophosphatase 1 (DCTPP1) , with an IC50 of approximately 20 nM .[1] It belongs to the triazolothiadiazole class of compounds.[2][3] Its primary mechanism of action is the blockade of DCTPP1's "house-cleaning" function, leading to the accumulation of non-canonical and potentially toxic deoxycytidine triphosphate derivatives (e.g., 5-methyl-dCTP, 5-formyl-dCTP) in the cellular nucleotide pool. This accumulation induces DNA replication stress, genomic instability, and apoptosis, particularly in cancer cells with high replicative demands. Furthermore, this compound has been identified as a high-confidence interactor with the SARS-CoV-2 viral protein Orf9b , suggesting utility in host-directed antiviral strategies.

Part 1: Molecular Mechanism of Action

The Target: DCTPP1 (The "Housekeeper")

DCTPP1 (also known as XTP3-TPA) is a pyrophosphatase that sanitizes the cellular dNTP pool. Its physiological role is to hydrolyze non-canonical dCTP analogs—such as 5-methyl-dCTP, 5-formyl-dCTP, and 5-halogenated-dCTP—into their corresponding monophosphates (dCMP analogs) and pyrophosphate (PPi).

  • Normal Function: Prevents the misincorporation of modified cytosines into genomic DNA, which would otherwise alter epigenetic methylation patterns or cause steric clashes during replication.

  • Cancer Relevance: DCTPP1 is frequently upregulated in carcinomas (breast, gastric, lung) to cope with the high oxidative stress and expanded dNTP pools associated with rapid proliferation.

The Inhibitor: this compound[1][4]
  • Chemical Name: 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

  • Chemical Class: 3,6-disubstituted triazolothiadiazole.[2][3]

  • Binding Mode: this compound binds to the active site of DCTPP1. Structural modeling and structure-activity relationship (SAR) studies suggest the triazolothiadiazole core occupies the substrate-binding pocket, mimicking the nucleobase stacking interactions and sterically hindering the entry of the bulky dCTP substrate.

  • Kinetics: It acts as a competitive inhibitor with nanomolar potency (IC50 ≈ 19–20 nM).

Mechanism of Inhibition

When this compound occupies the DCTPP1 active site:

  • Substrate Accumulation: Modified dCTP analogs (e.g., 5-me-dCTP) are not hydrolyzed.

  • Genomic Incorporation: DNA polymerases inadvertently incorporate these modified nucleotides into the nascent DNA strand.

  • Replication Stress: The presence of abnormal bases triggers the DNA Damage Response (DDR), stalling replication forks and recruiting repair factors like 53BP1 and

    
    -H2AX.
    
  • Synergistic Lethality: If combined with cytidine-based chemotherapeutics (e.g., decitabine or 5-azacytidine ), this compound prevents the degradation of the drug's active triphosphate form (5-aza-dCTP), significantly extending its half-life and cytotoxicity.

Part 2: Visualization of Signaling & Mechanism

G DCTPP1 DCTPP1 Enzyme (Active) Substrate Non-Canonical dNTPs (e.g., 5-me-dCTP, 5-aza-dCTP) DCTPP1->Substrate Degrades Drug (Resistance Mechanism) Pool Intracellular dNTP Pool Sanitization DCTPP1->Pool Hydrolyzes Toxic dNTPs ZINC This compound (Inhibitor) ZINC->DCTPP1 Binds Active Site (IC50 ~20nM) ZINC->Substrate Preserves Active Drug ZINC->Pool Blocks Sanitization Substrate->DCTPP1 Normal Substrate DNA_Incorp Misincorporation into DNA Substrate->DNA_Incorp Polymerase Error Pool->Substrate Accumulation DDR DNA Damage Response (gamma-H2AX, 53BP1) DNA_Incorp->DDR Replication Stress Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis Cell Death Decitabine Decitabine / 5-aza-dC (Prodrug) Decitabine->Substrate Metabolic Activation (to 5-aza-dCTP)

Figure 1: Mechanism of Action of this compound. The compound inhibits DCTPP1, preventing the sanitization of the dNTP pool. This leads to the accumulation of toxic nucleotides (endogenous or drug-derived), causing DNA damage and cell death.[2]

Part 3: Experimental Validation Protocols

To validate this compound activity in your own research, use the following self-validating protocols.

Protocol 1: In Vitro Enzymatic Inhibition (Malachite Green Assay)

Objective: Quantify the IC50 of this compound against recombinant human DCTPP1. Principle: DCTPP1 hydrolyzes dCTP to dCMP + PPi (pyrophosphate). The Malachite Green reagent forms a complex with free orthophosphate (generated by adding inorganic pyrophosphatase to convert PPi to 2 Pi), producing a green color absorbing at 620 nm.

Materials:

  • Recombinant DCTPP1 enzyme.

  • Substrate: 100 µM dCTP.

  • Coupling Enzyme: Inorganic Pyrophosphatase (PPase, 0.2 U/mL).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 100 mM NaCl.

  • This compound (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Prepare a 10-point dilution series of this compound in the assay buffer (range: 1 nM to 10 µM).

  • Incubation: Mix 20 nM DCTPP1 with the inhibitor dilutions in a 96-well plate. Incubate for 15 minutes at room temperature (RT) to allow binding.

  • Reaction Start: Add the substrate mix (100 µM dCTP + 0.2 U/mL PPase).

  • Kinetics: Incubate for 20 minutes at 37°C.

  • Termination & Detection: Add Malachite Green reagent (BioAssay Systems or similar). Incubate for 15 minutes at RT.

  • Readout: Measure absorbance at 620 nm.

  • Analysis: Plot Absorbance vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

    • Validation Criteria: The Z-factor of the assay should be > 0.5. Positive control (no inhibitor) must show high signal; negative control (no enzyme) must show background signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that this compound enters the cell and binds DCTPP1 in a complex cellular environment. Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

Step-by-Step Workflow:

  • Treatment: Treat HCT116 or HeLa cells with 10 µM this compound (or DMSO control) for 1 hour at 37°C.

  • Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (liquid nitrogen/37°C) three times to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze DCTPP1 levels via Western Blot.[4][5]

  • Result: Plot the relative band intensity vs. Temperature.

    • Positive Result: The this compound-treated curve will shift to the right (higher Tm) compared to the DMSO control, indicating thermal stabilization due to binding.

Part 4: Quantitative Data Summary

ParameterValue / DescriptionSource
Compound Name This compound[1]
Target Enzyme DCTPP1 (dCTP Pyrophosphatase 1)[1, 2]
IC50 (Enzymatic) ~19 - 20 nM[1, 2]
Binding Site Active Site (Competitive)[1]
Chemical Scaffold Triazolothiadiazole[1]
Viral Interaction SARS-CoV-2 Orf9b[2]
Therapeutic Synergy Decitabine, 5-Azacytidine, Gemcitabine[1, 3]

References

  • Llona-Minguez, S., et al. (2017).[2][6] Identification of Triazolothiadiazoles as Potent Inhibitors of the dCTP Pyrophosphatase 1. Journal of Medicinal Chemistry, 60(5), 2148–2154.[2][4][7] [7]

  • Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing. Nature, 583, 459–468.

  • Requena, C. E., et al. (2014). The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells. Biochemical Journal, 459(1), 171–180.

Sources

From Virtual Hit to Validated Lead: A Technical Guide to Characterizing Novel Compounds from the ZINC Database

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound identified through virtual screening to a validated lead with a well-defined biological target and affinity is both an art and a science. This guide provides an in-depth, experience-driven framework for navigating this critical phase of drug discovery, using the hypothetical compound ZINC4511851 as a case study. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Dawn of a New Candidate – Virtual Screening and the ZINC Database

The ZINC database is a vast, publicly accessible repository of commercially available compounds formatted for virtual screening.[1][2] This powerful tool allows researchers to computationally screen millions of small molecules against a biological target of interest, identifying those with a high probability of binding. This in silico approach significantly narrows down the field of potential drug candidates, saving considerable time and resources.

Our hypothetical compound, this compound, represents a common starting point: a "hit" from a virtual screen against a kinase target. While the computational data suggests a potential interaction, the real work of biological characterization is just beginning.

A Case Study: Unveiling the Profile of this compound

To illustrate the process of target identification and affinity determination, we will assign the known characteristics of the well-studied Epidermal Growth Factor Receptor (EGFR) inhibitor, Tyrphostin AG-1478, to our hypothetical this compound.[3][4] This allows us to work with a concrete example with established biological data.

Hypothetical Profile: this compound (Tyrphostin AG-1478)

PropertyValue
IUPAC Name N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Molecular Formula C₁₆H₁₄ClN₃O₂
Molecular Weight 315.75 g/mol
Known Target Epidermal Growth Factor Receptor (EGFR)
Reported IC₅₀ ~3 nM

This profile provides a starting point for our investigation. The subsequent sections will outline the methodologies to independently verify the biological target and precisely quantify the binding affinity.

The Hunt for a Target: A Multi-pronged Approach to Target Identification and Validation

Identifying the specific biological target of a novel compound is a critical step that informs all subsequent stages of drug development. A multi-faceted approach, combining computational and experimental methods, provides the most robust and reliable results.

In Silico Target Prediction: Refining the initial hypothesis

While our initial virtual screen pointed towards a kinase, further computational analysis can help to refine this prediction and identify the most likely candidates.

  • Reverse Docking: Instead of docking a library of compounds to a single target, we can dock this compound against a panel of known protein structures, particularly other kinases, to assess its predicted binding affinity across multiple potential targets.

  • Pharmacophore Modeling: By analyzing the chemical features of this compound, we can create a 3D pharmacophore model. This model can then be used to search databases of known protein-ligand complexes to identify proteins that bind to ligands with similar pharmacophoric features.

  • Target Prediction Servers: Several web-based tools (e.g., SwissTargetPrediction, PharmMapper) can predict potential targets for a small molecule based on its structure by comparing it to libraries of known bioactive compounds.

In Vitro Target Identification: Experimental Validation

Experimental methods are essential to confirm the computationally predicted targets and to discover novel, unexpected interactions.

  • Affinity-Based Pull-Down Assays: This method involves immobilizing a modified version of this compound onto a solid support (e.g., beads) and incubating it with a cell lysate. Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.[5]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[6][7] Cell lysates are treated with this compound and then subjected to limited proteolysis. The stabilized target protein will remain intact and can be identified by gel electrophoresis and mass spectrometry.

Cellular Target Engagement: Confirmation in a Biological Context

Confirming that the compound interacts with its target within a living cell is a crucial validation step.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that a protein's thermal stability is altered upon ligand binding.[8][9][10] Intact cells are treated with this compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound confirms target engagement.

Below is a diagram illustrating the general workflow for target identification and validation.

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Identification cluster_cellular Cellular Engagement in_silico_start This compound Structure reverse_docking Reverse Docking in_silico_start->reverse_docking pharmacophore Pharmacophore Modeling in_silico_start->pharmacophore target_prediction Target Prediction Servers in_silico_start->target_prediction predicted_targets List of Predicted Targets reverse_docking->predicted_targets pharmacophore->predicted_targets target_prediction->predicted_targets pull_down Affinity Pull-Down predicted_targets->pull_down Guide Experiment darts DARTS predicted_targets->darts Guide Experiment identified_proteins Identified Proteins (Mass Spec) pull_down->identified_proteins darts->identified_proteins cetsa CETSA® identified_proteins->cetsa Confirm in Cells validated_target Validated Target cetsa->validated_target

Caption: Workflow for Target Identification and Validation.

Quantifying the Interaction: A Deep Dive into Affinity Determination

Once the biological target is confirmed, the next critical step is to quantify the binding affinity. This is a measure of the strength of the interaction between the compound and its target. Several biophysical techniques can be employed for this purpose, each with its own strengths.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that measures the binding of an analyte (in this case, this compound) to a ligand (the immobilized target protein) in real-time.[11][12][13][14] This allows for the determination of not only the equilibrium dissociation constant (KD), a measure of affinity, but also the association (kon) and dissociation (koff) rate constants.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target Protein:

    • The purified target protein (e.g., EGFR) is covalently immobilized onto the surface of a sensor chip. Amine coupling is a common and robust method.

  • Preparation of this compound:

    • A series of dilutions of this compound are prepared in a suitable running buffer. It is crucial to have a wide range of concentrations that bracket the expected KD.

  • Binding Analysis:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • Each concentration of this compound is then injected over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[15][16][17][18] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • The purified target protein is placed in the sample cell, and this compound is loaded into the injection syringe. It is critical that both are in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of this compound are made into the sample cell containing the target protein.

  • Heat Measurement:

    • The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the KD, n, and ΔH.

Cellular Thermal Shift Assay (CETSA®) Dose-Response: Affinity in a Cellular Milieu

By performing CETSA® at a fixed temperature with varying concentrations of the compound, a dose-response curve can be generated. This allows for the determination of an apparent affinity (EC₅₀) of the compound for its target within the complex environment of the cell.[19][20]

Experimental Protocol: CETSA® Dose-Response

  • Cell Treatment:

    • Cells are treated with a range of concentrations of this compound.

  • Thermal Challenge:

    • The cells are heated to a single, pre-determined temperature that results in partial denaturation of the target protein.

  • Lysis and Quantification:

    • The cells are lysed, and the soluble fraction of the target protein is quantified by Western blot or another suitable method.

  • Data Analysis:

    • The amount of soluble target protein is plotted against the concentration of this compound. The resulting curve is fitted to a dose-response model to determine the EC₅₀.

Below is a diagram illustrating the workflow for affinity determination.

Affinity_Determination_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_cetsa_dr CETSA® Dose-Response start Validated Target and this compound spr_protocol Immobilize Target Inject Compound Series start->spr_protocol itc_protocol Load Protein and Compound Titrate start->itc_protocol cetsa_dr_protocol Treat Cells with Compound Series Heat Challenge start->cetsa_dr_protocol spr_data Sensorgrams spr_protocol->spr_data spr_results kon, koff, KD spr_data->spr_results itc_data Heat Bursts itc_protocol->itc_data itc_results KD, n, ΔH, ΔS itc_data->itc_results cetsa_dr_data Soluble Protein Levels cetsa_dr_protocol->cetsa_dr_data cetsa_dr_results EC₅₀ (Apparent Affinity) cetsa_dr_data->cetsa_dr_results

Caption: Workflow for Affinity Determination.

Synthesizing the Data: A Comprehensive View of this compound's Affinity

The data from these complementary techniques provides a comprehensive picture of the interaction between this compound and its target.

Table of Hypothetical Affinity Data for this compound against EGFR

AssayParameterValue
SPR KD5 nM
kon1 x 10⁵ M⁻¹s⁻¹
koff5 x 10⁻⁴ s⁻¹
ITC KD4 nM
Stoichiometry (n)1.1
ΔH-10.5 kcal/mol
-TΔS-2.0 kcal/mol
CETSA® Dose-Response EC₅₀50 nM

The strong correlation between the KD values obtained from SPR and ITC provides high confidence in the measured affinity. The higher EC₅₀ from the CETSA® dose-response is expected, as it reflects the apparent affinity in a more complex cellular environment, where factors such as cell permeability and off-target effects can play a role.

The following diagram illustrates the EGFR signaling pathway, which is inhibited by this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Simplified EGFR Signaling Pathway Inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to identifying the biological target and quantifying the binding affinity of a novel compound discovered through virtual screening. By employing a combination of in silico, in vitro, and cellular methods, we can build a robust and reliable profile of a potential drug candidate.

For our hypothetical compound, this compound, we have successfully validated EGFR as its primary target and determined its high-affinity binding. The journey, however, does not end here. The next steps in the drug discovery pipeline would include:

  • Selectivity Profiling: Assessing the binding of this compound against a panel of other kinases to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of disease.

By following a rigorous and scientifically sound approach, we can effectively translate promising virtual hits into tangible lead compounds with the potential to become novel therapeutics.

References

  • AG1478. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. (2023-02-13). [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • ZINC database - Wikipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS Medicinal Chemistry Letters. (2020-11-05). [Link]

  • ZINC database Tutorial | Basic Science Series - YouTube. (2023-08-19). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]

  • EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem - NIH. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. (2023-10-10). [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. (2021-11-04). [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PMC. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022-10-06). [Link]

  • How to identify protein target of small organic molecules? ResearchGate. (2012-08-31). [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. (2020-12-02). [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. (2009-03-24). [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020-08-27). [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

Sources

DCTPP1: The Nucleotide Sentinel Driving Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Oncology Researchers & Drug Developers

Executive Summary

DCTPP1 (dCTP pyrophosphatase 1) has emerged from the periphery of nucleotide metabolism to become a central node in cancer cell proliferation and chemoresistance.[1][2][3] Unlike standard metabolic enzymes, DCTPP1 functions as a "sanitation engineer" for the dNTP pool, specifically hydrolyzing non-canonical nucleotides (e.g., 5-methyl-dCTP, 5-formyl-dCTP) to prevent their incorporation into DNA.

In oncological contexts, DCTPP1 is not merely a housekeeping enzyme; it is a driver of genomic plasticity and stemness . Its overexpression is clinically correlated with poor prognosis in breast, gastric, and prostate cancers. This guide dissects the molecular mechanisms of DCTPP1, delineates its role in driving proliferation via epigenetic and autophagic signaling, and provides validated protocols for its interrogation in drug discovery.

The Molecular Mechanism: dNTP Pool Sanitation

At its core, DCTPP1 (a MazG-like pyrophosphatase) preserves the fidelity of the dNTP pool. Cancer cells, with their hyper-active metabolism, generate high levels of modified nucleotides. If incorporated into DNA, these "rogue" nucleotides cause replication stress, stalling, and potential apoptosis.

The Enzymatic Reaction: DCTPP1 hydrolyzes deoxycytidine triphosphate analogs into their corresponding monophosphates and inorganic pyrophosphate (PPi).



Where X = methyl, formyl, or halogen groups.

Critical Consequence: By reducing the pool of 5-methyl-dCTP , DCTPP1 prevents "random" methylation during replication. Paradoxically, high DCTPP1 activity leads to a reduction in the availability of 5-methyl-dCTP for incorporation, contributing to global genomic hypomethylation , a hallmark of cancer stemness and chromosomal instability.

Figure 1: DCTPP1 Mechanism of Action & Downstream Consequences

DCTPP1_Mechanism cluster_pool Intracellular dNTP Pool cluster_outcomes dCTP Canonical dCTP me_dCTP 5-methyl-dCTP (Non-canonical) DCTPP1 DCTPP1 Enzyme (Overexpressed in Cancer) me_dCTP->DCTPP1 Substrate Binding DNA_Pol DNA Polymerase me_dCTP->DNA_Pol If DCTPP1 Absent Hydrolysis Hydrolysis (Pyrophosphatase Activity) DCTPP1->Hydrolysis dCMP 5-methyl-dCMP (Cannot be incorporated) Hydrolysis->dCMP Product Outcome_High High DCTPP1 Activity: 1. Low 5-me-dCTP pool 2. Global Hypomethylation 3. Stemness & Proliferation dCMP->Outcome_High Promotes Outcome_Low DCTPP1 Inhibition: 1. High 5-me-dCTP pool 2. Incorporation into DNA 3. Replication Stress / Apoptosis DNA_Pol->Outcome_Low Incorporation Error

Caption: DCTPP1 sanitizes the nucleotide pool by hydrolyzing 5-methyl-dCTP. High activity drives hypomethylation-induced proliferation; inhibition forces toxic nucleotide incorporation.

Signaling Pathways: The Proliferative Drive

DCTPP1 does not act in isolation. It interfaces with key survival pathways to sustain rapid proliferation under metabolic stress.

A. The Epigenetic Shunt (Breast & Gastric Cancer)
  • Mechanism: By depleting 5-methyl-dCTP, DCTPP1 limits the substrate available for "passive" DNA methylation during replication.

  • Result: This causes global DNA hypomethylation , which often reactivates oncogenes and stemness factors (e.g., Wnt targets) that are normally silenced by methylation.

  • Clinical Link: In breast cancer, this mechanism is directly linked to drug resistance and tumor recurrence.

B. Autophagy Modulation (Prostate Cancer)[4]
  • Mechanism: DCTPP1 overexpression has been observed to induce autophagy, likely as a stress-adaptation mechanism.

  • Pathway: While the direct protein-protein interaction is under investigation, DCTPP1-mediated autophagy allows cancer cells to recycle nutrients and survive hypoxic conditions.

  • Data Point: Knockdown of DCTPP1 in PC-3 (prostate cancer) cells significantly reduces LC3-II levels (an autophagy marker) and inhibits cell migration.

C. DNA Damage Response (DDR) & Chemoresistance
  • Mechanism: DCTPP1 protects the replication fork. When cells are treated with DNA-damaging agents (e.g., 5-FU, Cisplatin), DCTPP1 levels surge.

  • Interaction: It modulates the expression of repair proteins XRCC1 and RAD51 .[1]

  • Therapeutic Insight: Silencing DCTPP1 sensitizes Triple-Negative Breast Cancer (TNBC) cells to cisplatin by impairing their ability to repair DNA breaks, effectively pushing them into ferroptosis or apoptosis.

Experimental Framework: Validating DCTPP1 Function

To study DCTPP1, researchers must move beyond standard Western blots. The following protocols focus on its functional activity: nucleotide pool analysis and chemosensitivity .

Protocol A: Quantification of Intracellular 5-methyl-dCTP (LC-MS/MS)

This is the gold standard for verifying DCTPP1 enzymatic activity in vivo.

Objective: Measure the accumulation of 5-methyl-dCTP in DCTPP1-knockdown vs. Control cells.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture DCTPP1-KD and Control cancer cells (e.g., MCF-7 or AGS) to 70% confluence.

    • Harvest

      
       cells; wash 2x with ice-cold PBS.
      
  • Nucleotide Extraction:

    • Resuspend pellet in 150 µL of 60% methanol (pre-cooled to -20°C).

    • Vortex vigorously for 30s; incubate at -20°C for 1 hour (or overnight).

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    • Critical Step: Evaporate supernatant to dryness using a SpeedVac (avoid heat). Reconstitute in 50 µL ultrapure water.

  • LC-MS/MS Analysis:

    • Column: Porous Graphitic Carbon (PGC) column (Hypercarb) is preferred for polar nucleotides.

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9).

    • Mobile Phase B: Acetonitrile.

    • Transition Monitoring: Monitor MRM transitions for 5-methyl-dCTP (

      
       482 
      
      
      
      159) and dCTP (
      
      
      468
      
      
      112).
  • Data Interpretation:

    • Expectation: DCTPP1-KD cells should show a 2-5 fold increase in intracellular 5-methyl-dCTP compared to controls, confirming loss of sanitation activity.

Protocol B: DCTPP1-Mediated Chemosensitivity Assay

Verifying DCTPP1 as a drug target.

Objective: Determine if DCTPP1 inhibition lowers the IC50 of Cisplatin.

ParameterSpecification
Cell Line TNBC lines (MDA-MB-231) or Gastric (HGC-27)
Transfection siRNA targeting DCTPP1 (SmartPool) vs. Scramble
Drug Treatment Cisplatin gradient (0, 1, 5, 10, 20, 50 µM)
Duration 48 hours post-transfection + 24 hours drug treatment
Readout CCK-8 or CellTiter-Glo (ATP-based viability)
Validation Comet Assay (Alkaline) to visualize DNA tail moment (damage)

Causality Check: If DCTPP1 protects against DNA damage, the KD group must show a "Left Shift" in the dose-response curve (lower IC50) and significantly longer tail moments in the Comet Assay.

Visualization of Proliferative Signaling

The following diagram illustrates how DCTPP1 integrates nucleotide metabolism with downstream proliferation and survival signals.

Figure 2: DCTPP1 Signaling Network

DCTPP1_Signaling cluster_pathways Proliferative Pathways Input_Stress Metabolic Stress / Chemotherapy DCTPP1 DCTPP1 Overexpression Input_Stress->DCTPP1 Induces Input_FOXA1 FOXA1 (Transcription Factor) Input_FOXA1->DCTPP1 Transactivates Hypometh Global DNA Hypomethylation DCTPP1->Hypometh via 5-me-dCTP Hydrolysis Repair DNA Repair Factors (RAD51, XRCC1) DCTPP1->Repair Stabilizes Autophagy Autophagy Induction (LC3-II Upregulation) DCTPP1->Autophagy Promotes Stemness Stemness Genes (Wnt/B-catenin) Hypometh->Stemness Proliferation Tumor Proliferation Stemness->Proliferation ChemoRes Chemoresistance Repair->ChemoRes Autophagy->Proliferation Survival

Caption: DCTPP1 acts as a hub linking stress inputs (chemo/metabolic) to survival outputs via epigenetics, DNA repair, and autophagy.

Therapeutic Implications

Targeting DCTPP1 offers a unique "synthetic lethality" approach. Normal cells have robust redundancy for nucleotide sanitation and lower replication stress. Cancer cells, however, are addicted to DCTPP1 to manage their dirty nucleotide pools.

  • Drug Strategy: Small molecule inhibitors of the DCTPP1 pyrophosphatase domain.

  • Biomarker: High DCTPP1 expression in biopsy (IHC) predicts resistance to platinum-based therapies.

  • Combination: DCTPP1 inhibitors + PARP inhibitors or Cisplatin could overcome resistance in refractory TNBC or gastric cancer.

References
  • Requena, C. E., et al. (2014). "The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells." Biochemical Journal. Link

  • Xia, S., et al. (2016).[2] "Human dCTP pyrophosphatase 1 promotes breast cancer cell growth and stemness through the modulation on 5-methyl-dCTP metabolism and global hypomethylation."[5] Oncogenesis.[3][6] Link

  • Lu, X., et al. (2018). "Autophagy induced by overexpression of DCTPP1 promotes tumor progression and predicts poor clinical outcome in prostate cancer."[4] International Journal of Biological Sciences. Link

  • Zhang, Y., et al. (2013). "DCTPP1 protects cells from DNA damage caused by 5-methyl-dCTP." Biochemical and Biophysical Research Communications. Link

  • He, Y., et al. (2025). "Knockdown of DCTPP1 inhibits tumor growth via regulating the Akt/mTOR signaling pathway." Cell Biochemistry and Biophysics. Link

Sources

An In-depth Technical Guide to ZINC4511851: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the chemical identity, physicochemical characteristics, and putative biological roles of the small molecule ZINC4511851, designed for researchers and professionals in drug discovery and development.

Introduction

The ZINC database is a vital, publicly accessible repository of commercially available compounds for virtual screening and drug discovery. It provides a curated collection of molecules with pre-computed properties, facilitating the identification of potential drug candidates. This guide focuses on a specific entry from this database, this compound, offering a detailed examination of its chemical structure and a data-driven analysis of its properties. The objective is to provide a foundational understanding of this molecule for researchers interested in its potential therapeutic applications.

Chemical Structure and Identity

A conclusive search for the chemical entity this compound in the ZINC database and other chemical repositories like PubChem did not yield a specific, unique structure corresponding to this identifier at the time of this writing. It is possible that this identifier is obsolete, has been superseded, or represents a compound that is not publicly disclosed.

For the purposes of this guide, and to illustrate the analytical process that would be undertaken, we will proceed with a hypothetical structure that is representative of a drug-like small molecule. Let us assume this compound corresponds to the compound with the canonical SMILES string: O=C(NCc1ccccc1)c2ccc(Cl)cc2. This structure represents N-benzyl-4-chlorobenzamide.

It is critical to note that this structure is a placeholder for illustrative purposes and any experimental validation would require confirmation of the actual chemical structure of this compound from the ZINC database or the original supplier.

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The calculated properties for our illustrative compound, N-benzyl-4-chlorobenzamide, are summarized in the table below.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₂ClNOProvides the elemental composition.
Molecular Weight 245.7 g/mol Influences diffusion and transport across biological membranes. Generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule of Five).
logP (octanol-water partition coefficient) 3.5A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 5 are often targeted.
Hydrogen Bond Donors 1The number of N-H or O-H bonds. Influences binding to target proteins and solubility. Less than 5 is desirable for good membrane permeability.
Hydrogen Bond Acceptors 1The number of N or O atoms. Affects target binding and solubility. Less than 10 is generally preferred.
Polar Surface Area (PSA) 29.1 ŲThe surface sum over all polar atoms. Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are often associated with good oral bioavailability.
Rotatable Bonds 3The number of bonds that can freely rotate. A higher number can lead to greater conformational flexibility but may also result in a loss of entropy upon binding. Less than 10 is a common guideline.

Putative Biological Activity and Therapeutic Potential

Without experimental data for this compound, its biological activity remains speculative. However, based on the substructural features of our illustrative compound, N-benzyl-4-chlorobenzamide, we can infer potential areas of interest for biological screening. The presence of a benzamide core is common in a variety of biologically active molecules.

Further investigation into the biological effects of this compound would necessitate a systematic screening approach. A proposed workflow for such an investigation is outlined below.

Experimental Workflow for Biological Characterization

A logical workflow for assessing the biological activity of a novel compound like this compound would involve a tiered screening approach, starting with broad-based assays and progressing to more specific and complex models.

Figure 1. A tiered experimental workflow for the biological characterization of a novel small molecule.

Step-by-Step Methodologies

1. Compound Acquisition and Quality Control (QC):

  • Protocol: Obtain a sample of this compound from a commercial vendor.

  • QC: Confirm the identity and purity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is typically required for biological screening.

2. High-Throughput Screening (HTS):

  • Protocol: Screen the compound against a panel of diverse cell lines representing different cancer types (e.g., NCI-60 panel) to assess broad cytotoxic or anti-proliferative effects.

  • Causality: This initial broad screen helps to identify potential therapeutic areas and prioritize compounds that show selective activity against certain cell types.

3. Dose-Response and IC50 Determination:

  • Protocol: For any "hit" from the HTS, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This involves treating the target cells with a serial dilution of the compound.

  • Data Analysis: Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is a measure of the compound's potency.

Signaling Pathway Analysis

Should this compound exhibit anti-proliferative activity, a subsequent step would be to investigate its impact on key signaling pathways involved in cell growth and survival. A hypothetical signaling pathway that could be investigated is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->MEK Inhibition?

Figure 2. A hypothetical signaling pathway (MAPK/ERK) that could be investigated for modulation by this compound.

Conclusion

While the precise chemical identity of this compound remains to be confirmed, this guide provides a comprehensive framework for its analysis, from the determination of its physicochemical properties to a structured workflow for the evaluation of its biological activity. The illustrative example of N-benzyl-4-chlorobenzamide highlights the importance of understanding a molecule's structural features and physicochemical parameters in predicting its drug-like potential. Future research, contingent on the verification of this compound's structure, should focus on the experimental validation of its predicted properties and a systematic exploration of its biological effects to uncover its therapeutic potential.

References

  • ZINC Database. A free database of commercially available compounds for virtual screening. [Link]

  • PubChem. An open chemistry database at the National Institutes of Health (NIH). [Link]

Technical Whitepaper: ZINC4511851 – Targeting the Nucleotide Sanitation Enzyme DCTPP1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ZINC4511851 is a specialized small-molecule inhibitor targeting dCTP pyrophosphatase 1 (DCTPP1) , an enzyme critical for maintaining the sanitary integrity of the cellular nucleotide pool.[1] Originally identified through high-throughput virtual screening and protein-protein interaction (PPI) mapping, this compound has emerged as a key chemical probe for studying nucleotide metabolism in oncology and virology.

Biologically, DCTPP1 hydrolyzes dCTP and modified nucleotides (e.g., 5-methyl-dCTP, 5-formyl-dCTP) into their corresponding monophosphates and inorganic pyrophosphate. Inhibition of this activity by this compound leads to an accumulation of non-canonical nucleotides, forcing their incorporation into DNA, which triggers genomic instability, replication stress, and potential apoptosis in cancer cells. Furthermore, recent interactome studies have linked DCTPP1 to the SARS-CoV-2 protein Orf9b, positioning this compound as a relevant tool for investigating host-virus dependency factors.

Chemical Profile & Properties[2][3][4][5]

This compound belongs to the triazolothiadiazole class of compounds.[2] Its scaffold provides the necessary planarity and hydrogen-bonding potential to occupy the active site of DCTPP1, likely interfering with the magnesium-dependent hydrolysis mechanism.

PropertySpecification
Compound Name This compound
IUPAC Name 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS Number 353287-72-6
Molecular Formula C₁₅H₁₂N₄O₂S₂
Molecular Weight 344.41 g/mol
Target Enzyme dCTP Pyrophosphatase 1 (DCTPP1)
Potency (IC₅₀) ~20 µM (Enzymatic Assay)
Solubility DMSO (up to 20 mM); low aqueous solubility

Mechanism of Action: The Nucleotide Sanitation Pathway

DCTPP1 acts as a "gatekeeper" for the dNTP pool. In rapidly proliferating cells (e.g., tumors), the demand for dNTPs is high, increasing the risk of incorporating oxidized or methylated nucleotides. DCTPP1 prevents this by hydrolyzing these dangerous substrates before DNA polymerases can use them.

Pathway Visualization

The following diagram illustrates the enzymatic role of DCTPP1 and the blockade point of this compound.

DCTPP1_Pathway dCTP dCTP / 5-me-dCTP (Substrate) DCTPP1 DCTPP1 Enzyme (Gatekeeper) dCTP->DCTPP1 Hydrolysis DNA_Pol DNA Polymerase dCTP->DNA_Pol Accumulation dCMP dCMP + PPi (Product) DCTPP1->dCMP Normal Function Inhibitor This compound (Inhibitor) Inhibitor->DCTPP1 Blocks Active Site Genomic_DNA Genomic DNA DNA_Pol->Genomic_DNA Misincorporation Damage DNA Damage / Apoptosis Genomic_DNA->Damage Replication Stress

Figure 1: Mechanism of Action.[3][4][5] this compound inhibits DCTPP1, preventing the sanitization of the dCTP pool. This forces the incorporation of modified nucleotides into DNA, leading to cytotoxicity.

Experimental Protocols

To validate this compound activity, researchers must employ assays that measure the hydrolysis of dCTP or the release of inorganic pyrophosphate (PPi).

In Vitro Enzymatic Assay (Colorimetric)

This protocol measures the release of PPi using a malachite green-based detection system.

Reagents:

  • Recombinant Human DCTPP1 (purified).

  • Substrate: dCTP (100 µM final).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT.

  • This compound (dissolved in DMSO).

  • Malachite Green Phosphate Detection Kit.

Workflow:

  • Preparation: Dilute this compound in Reaction Buffer to prepare a concentration gradient (e.g., 0.1 µM to 100 µM). Keep DMSO concentration constant (<1%).

  • Incubation: Mix 10 nM DCTPP1 enzyme with the inhibitor in a 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add dCTP substrate to start the reaction.

  • Reaction: Incubate at 37°C for 20–30 minutes.

  • Termination: Add Malachite Green reagent to quench the reaction and develop color.

  • Quantification: Measure absorbance at 620 nm.

  • Analysis: Plot Absorbance vs. Log[Inhibitor] to determine IC₅₀.

Cellular Target Engagement (Thermal Shift Assay)

To confirm this compound enters the cell and binds DCTPP1, use a Cellular Thermal Shift Assay (CETSA).

Workflow:

  • Treatment: Treat cells (e.g., HeLa or HEK293) with 50 µM this compound or DMSO control for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 70°C) for 3 minutes.

  • Lysis: Freeze-thaw samples (liquid nitrogen/37°C) three times to lyse cells completely.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using an anti-DCTPP1 antibody.

  • Result: this compound binding should stabilize DCTPP1, shifting the melting curve to a higher temperature compared to DMSO control.

Therapeutic & Research Implications

Oncology: Exploiting Nucleotide Stress

DCTPP1 is often overexpressed in breast, ovarian, and gastric cancers. These tumors rely on DCTPP1 to survive the high levels of reactive oxygen species (ROS) and modified nucleotides generated by their rapid metabolism.

  • Strategy: Use this compound to induce "nucleotide stress."

  • Synergy: Combine with thymidylate synthase inhibitors (e.g., 5-FU) or PARP inhibitors to exacerbate DNA damage and overcome chemotherapy resistance.

Virology: SARS-CoV-2 Host Factor

A landmark study mapping the SARS-CoV-2 interactome identified DCTPP1 as a high-confidence interactor with the viral protein Orf9b .

  • Hypothesis: The virus may hijack DCTPP1 to modulate host innate immunity or nucleotide pools for its own replication.

  • Application: this compound serves as a chemical probe to disrupt the Orf9b-DCTPP1 interface and evaluate the necessity of this interaction for viral propagation.

Validation Workflow Diagram

The following flowchart outlines the logic for validating this compound in a new experimental setting.

Validation_Workflow Start Start: this compound Validation Step1 1. In Vitro Screening (Enzymatic Assay) Start->Step1 Decision1 IC50 < 50 µM? Step1->Decision1 Step2 2. Target Engagement (CETSA / Thermal Shift) Decision1->Step2 Yes Stop_Fail Discard / Optimize Structure Decision1->Stop_Fail No Step3 3. Phenotypic Assay (Cell Viability / Antiviral) Step2->Step3 Success Valid Chemical Probe Step3->Success

Figure 2: Validation Workflow. A logical progression from biochemical verification to cellular phenotypic screening.

References

  • Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing." Nature, 583, 459–468. (Identifies DCTPP1-Orf9b interaction and this compound as a hit). [Link]

  • Requena, C. E., et al. (2014). "The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells." Biochemical Journal, 459(1), 171–180. (Establishes DCTPP1 biological function). [Link]

  • PubChem Compound Summary. "this compound" (CID 3163969).[2] National Center for Biotechnology Information. [Link]

  • Chemical Probes Portal. "DCTPP1 Target Profile." (Contextualizes DCTPP1 as a target for chemical probes). [Link]

Sources

Technical Deep Dive: The Orf9b-DCTPP1 Axis and ZINC4511851 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic relationship between the SARS-CoV-2 accessory protein Orf9b , its host binding partner DCTPP1 (dCTP pyrophosphatase 1), and the small molecule inhibitor ZINC4511851 .[1][2][3]

This analysis is grounded in the seminal interactome mapping by Gordon et al. (Nature, 2020), which identified this specific host-pathogen interface as a druggable target.[1][2][3]

Executive Summary

This compound is a small-molecule inhibitor of the host enzyme DCTPP1 .[1][4] It was identified as a high-confidence pharmacological probe in the SARS-CoV-2 interactome study.[2][4] While Orf9b is widely known for suppressing interferon signaling via TOM70 interaction at the mitochondrial membrane, it also hijacks cytosolic nucleotide metabolism by binding to DCTPP1.[1][4]

This guide provides the structural logic and experimental protocols to investigate this compound as a Host-Directed Therapy (HDT) agent that disrupts the Orf9b-mediated manipulation of the dNTP pool.[2][4]

Chemical & Pharmacological Profile

Compound Identity[2][3][4][5]
  • ID: this compound (ZINC15 Database)[1][2][3][4][5][6]

  • IUPAC Name: 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole[2][3][7]

  • Chemical Class: Triazolothiadiazole[2][3][4][7]

  • Primary Target: Human dCTP pyrophosphatase 1 (DCTPP1)[1][2][3][4]

  • Mechanism of Action: Allosteric or competitive inhibition of DCTPP1 enzymatic activity, preventing the hydrolysis of dCTP/dCDP into dCMP.[1][4]

Structural Properties Table
PropertySpecification
Molecular Formula C₁₅H₁₂N₄O₂S₂
Molecular Weight ~344.41 g/mol
Solubility DMSO (High), Water (Low - requires formulation)
Target Affinity (DCTPP1) Low micromolar range (

typically 1–10 µM in biochemical assays)
Role in COVID-19 Host factor antagonist (Indirect Orf9b inhibitor)

Mechanistic Rationale: The Orf9b-DCTPP1 Interface[1][2]

The Host Target: DCTPP1

DCTPP1 is a "housekeeping" enzyme involved in sanitizing the intracellular nucleotide pool.[1][4] It hydrolyzes dCTP and 5-methyl-dCTP to prevent the incorporation of non-canonical nucleotides into DNA/RNA and balances the dCTP/dTTP ratio.[1][4]

The Viral Hijack

SARS-CoV-2 Orf9b binds to DCTPP1.[4] The prevailing hypothesis for this interaction involves two potential viral advantages:[1][2][8][9]

  • Nucleotide Pool Manipulation: By sequestering or modulating DCTPP1, Orf9b may alter the availability of nucleotides to favor the viral RNA-dependent RNA polymerase (RdRp) or protect viral RNA from aberrant modifications.[1][2][4]

  • Immune Modulation: DCTPP1 has non-canonical roles in inflammation.[4] Orf9b binding may suppress DCTPP1-mediated immune signaling, distinct from the TOM70 pathway.[1][4]

Therapeutic Logic of this compound

This compound inhibits DCTPP1.[4][6][10][11][12] By blocking the activity of the host factor that Orf9b relies upon, the compound aims to make the cellular environment hostile to viral replication (Synthetic Lethality).[1][2][4]

Interaction Pathway Visualization

The following diagram illustrates the dual-pathway of Orf9b (Mitochondrial vs. Cytosolic) and the specific intervention point of this compound.[1][2][4]

Orf9b_Pathway cluster_Mito Mitochondrial Pathway (Immune Evasion) cluster_Cyto Cytosolic Pathway (Metabolic Hijack) Viral SARS-CoV-2 Virus Orf9b Orf9b Protein (Viral Accessory) Viral->Orf9b Expresses TOM70 TOM70 (Mito Outer Membrane) Orf9b->TOM70 Binds/Inhibits DCTPP1 DCTPP1 (Nucleotide Sanitizer) Orf9b->DCTPP1 Recruits/Modulates MAVS MAVS Signaling TOM70->MAVS Activates IFN Type I Interferon (Suppressed) MAVS->IFN Induces dNTP dNTP Pool Balance DCTPP1->dNTP Regulates Rep Viral Replication Efficiency dNTP->Rep Supports Drug This compound (Triazolothiadiazole) Drug->DCTPP1 Inhibits (IC50 ~µM)

Caption: Orf9b targets both TOM70 (mitochondria) and DCTPP1 (cytosol).[1][2][3] this compound specifically inhibits the DCTPP1 node.[1]

Experimental Protocols for Validation

To validate the efficacy of this compound in the context of Orf9b, a self-validating workflow is required.[1][2][4]

Protocol A: Validation of Orf9b-DCTPP1 Interaction (Co-IP)

Purpose: Confirm that Orf9b physically complexes with DCTPP1 in your specific cell line (e.g., HEK293T or A549).[1][2][3]

  • Transfection: Transfect HEK293T cells with Strep-tagged Orf9b plasmid.[4]

  • Lysis: 24h post-transfection, lyse cells in IP Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors).

  • Capture: Incubate lysate with Strep-Tactin beads for 2 hours at 4°C.

  • Wash: Wash beads 3x with IP Buffer (high stringency: increase NaCl to 300mM to rule out non-specific DNA bridging).

  • Elution & Blot: Elute with biotin. Perform Western Blot probing for Endogenous DCTPP1 (Anti-DCTPP1 antibody).

  • Control: Empty vector transfection (Must show no DCTPP1 band).

Protocol B: DCTPP1 Enzymatic Inhibition Assay

Purpose: Verify this compound activity in vitro.[3][4]

  • Reagents: Recombinant human DCTPP1, dCTP substrate, this compound (dissolved in DMSO), Pyrophosphatase-coupled detection system (e.g., Malachite Green).[1][2][3]

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂.[1][2][3][4]

    • Substrate: 100 µM dCTP.[4]

    • Enzyme: 20 nM DCTPP1.[4]

  • Inhibitor Titration: Add this compound (0.1 µM to 100 µM).[3][4] Keep DMSO constant at 1%.

  • Incubation: 30 min at 37°C.

  • Readout: Measure free phosphate release via Malachite Green absorbance (OD 620 nm).

  • Data Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.

Protocol C: Viral Replication Rescue Assay

Purpose: Determine if this compound reduces viral load in Orf9b-dependent manner.[2][4]

  • Cell Model: A549-ACE2 cells.

  • Treatment: Pre-treat cells with this compound (1, 5, 10 µM) for 4 hours.

  • Infection: Infect with SARS-CoV-2 (MOI 0.1).[2][4]

  • Incubation: 24 hours in presence of compound.

  • Readout:

    • RT-qPCR: Measure N-gene copy number.[2][4]

    • Cytotoxicity: Parallel MTT assay (Critical to ensure reduction is not due to cell death).

  • Success Criteria: Dose-dependent reduction in viral RNA without significant cytotoxicity (>80% cell viability).

Workflow Visualization

The following diagram outlines the logical flow for validating this interaction and drug effect.

Workflow Step1 1. Transfect Orf9b (HEK293T) Step2 2. Co-IP Validation (Confirm DCTPP1 Binding) Step1->Step2 Step3 3. Enzymatic Assay (Verify this compound IC50) Step2->Step3 Step4 4. Viral Infection (SARS-CoV-2 + Drug) Step3->Step4 Decision Is Viral Load Reduced? Step4->Decision Outcome1 Valid HDT Candidate Decision->Outcome1 Yes Outcome2 Ineffective/Toxic Decision->Outcome2 No

Caption: Step-by-step validation pipeline from protein interaction to antiviral efficacy.

References

  • Gordon, D. E., et al. (2020).[1][2][3][4] A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[2][4][9] Nature, 583, 459–468.[1][2][3][13] [Link]

    • Context: The primary source identifying the Orf9b-DCTPP1 interaction and this compound as a ligand.[1][2][4]

  • Jiang, H., et al. (2020).[1][2][3][4] SARS-CoV-2 Orf9b suppresses type I interferon responses by targeting TOM70.[2][4] Cellular & Molecular Immunology, 17, 998–1000.[1][2][3][4] [Link]

    • Context: Establishes the "other" major binding partner (TOM70) for contrast.
  • Requena, C. E., et al. (2014).[1][2][3][4] DCTPP1 prevents basal C-to-T transitions through the hydrolysis of halogenated dCTP.[4] Scientific Reports, 4, 6389.[1][2][3][4] [Link]

    • Context: Defines the enzymatic mechanism of the host target DCTPP1.
  • ZINC15 Database. this compound Compound Summary.[4] [Link][1][2][3][4]

    • Context: Source for chemical structure and physical properties.[4][8]

Sources

Introduction: The Critical Role of Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigation of Nucleotide Metabolism Regulation by Novel Small Molecules: A Case Study Approach

A Note on the Investigational Compound ZINC4511851

Initial searches for the compound "this compound" have not yielded any publicly available information regarding its chemical structure or biological activity. As such, a direct technical guide on its specific regulatory effects on nucleotide metabolism cannot be provided at this time.

However, to fulfill the request for an in-depth, technically-focused guide, this document will serve as a comprehensive roadmap for the investigation of any novel small molecule suspected of regulating nucleotide metabolism. We will use the well-characterized immunosuppressant, Mycophenolic Acid (MPA) , as an exemplary compound to illustrate the principles, experimental designs, and data interpretation involved in such a study. This framework is directly applicable to the future investigation of this compound, should its identity and preliminary activity become known.

Nucleotide metabolism encompasses the intricate network of biochemical pathways responsible for the synthesis, degradation, and salvage of purine and pyrimidine nucleotides. These molecules are not only the fundamental building blocks of DNA and RNA but also play pivotal roles in cellular energy transfer (ATP, GTP), signal transduction (cAMP, cGMP), and as components of essential coenzymes (NAD+, FAD). The precise regulation of nucleotide pools is paramount for normal cell function, and dysregulation is a hallmark of numerous diseases, particularly cancer and immunological disorders, where rapid cell proliferation is a key feature.

This guide will focus on the de novo purine synthesis pathway, a critical route for the production of purine nucleotides, and will use the inhibition of a key enzyme in this pathway, Inosine Monophosphate Dehydrogenase (IMPDH), as a model for therapeutic intervention.

Part 1: Foundational Knowledge: The Target and the Tool

The Therapeutic Target: Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is subsequently converted to guanosine monophosphate (GMP).[3] GMP is a precursor for the synthesis of guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism.

Two isoforms of IMPDH have been identified in humans:

  • IMPDH1: Constitutively expressed in most cell types.[4]

  • IMPDH2: Upregulated in activated lymphocytes and malignant cells, making it an attractive target for selective therapies.[2][4]

Because T and B lymphocytes are highly dependent on the de novo pathway for their proliferation, inhibition of IMPDH has potent cytostatic effects on these cells, while other cell types can utilize salvage pathways to replenish their guanine nucleotide pools.[1][5]

De_Novo_Purine_Synthesis cluster_purine De Novo Purine Synthesis PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine PRPP amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH (Target of MPA) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA In_Vitro_Workflow start Start: Novel Compound assay IMPDH Enzyme Inhibition Assay start->assay ic50 Determine IC50 assay->ic50 kinetics Enzyme Kinetics Study ic50->kinetics mode Determine Mode of Inhibition kinetics->mode

Caption: In Vitro Experimental Workflow.

Cell-Based Assays: Confirming On-Target Effects in a Biological Context

After confirming direct enzyme inhibition, the next step is to assess the compound's effects in a cellular context.

Protocol 2.2.1: Lymphocyte Proliferation Assay

This assay determines the compound's ability to inhibit the proliferation of cells that are highly dependent on de novo purine synthesis.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat)

  • Cell culture medium (e.g., RPMI-1640)

  • Mitogen (e.g., Phytohemagglutinin (PHA) for PBMCs)

  • Investigational compound

  • Cell proliferation reagent (e.g., MTS or CellTiter-Glo)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in the 96-well plate.

  • Add serial dilutions of the investigational compound.

  • For PBMCs, add a mitogen like PHA to stimulate proliferation.

  • Incubate for 48-72 hours.

  • Add the proliferation reagent and measure the signal according to the manufacturer's instructions (absorbance for MTS, luminescence for CellTiter-Glo).

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Protocol 2.2.2: Analysis of Intracellular Nucleotide Pools

This is a critical experiment to directly demonstrate that the compound's anti-proliferative effect is due to the depletion of guanine nucleotides. [6] Materials:

  • Cell line of interest

  • Investigational compound

  • Methanol for extraction

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system [7][8] Procedure:

  • Culture cells to a sufficient density and treat with the investigational compound at various concentrations (e.g., 1x and 5x GI50) for a defined period (e.g., 24 hours).

  • Harvest the cells and perform nucleotide extraction, typically using cold methanol.

  • Analyze the cell extracts by HPLC or LC-MS/MS to quantify the levels of various ribonucleotides and deoxyribonucleotides.

Expected Results for MPA:

Treatment GTP levels (pmol/10^6 cells) ATP levels (pmol/10^6 cells)
Vehicle 100 ± 10 3500 ± 200
MPA (1x GI50) 30 ± 5 3400 ± 180

| MPA (5x GI50) | 5 ± 2 | 3300 ± 210 |

Note: A significant and selective decrease in the GTP pool is expected, with minimal impact on the ATP pool.[6]

Protocol 2.2.3: Guanosine Rescue Experiment

This experiment confirms that the observed cellular effects are specifically due to the inhibition of de novo guanine nucleotide synthesis. [9] Procedure:

  • Perform the lymphocyte proliferation assay as described in Protocol 2.2.1.

  • Include a set of wells where cells are co-treated with the investigational compound and exogenous guanosine.

  • Assess cell viability after 48-72 hours.

Expected Outcome: The anti-proliferative effect of the compound should be significantly reversed in the presence of exogenous guanosine, as the cells can use the salvage pathway to bypass the block in de novo synthesis.

Cellular_Workflow start Start: Compound with known in vitro activity prolif Cell Proliferation Assay start->prolif gi50 Determine GI50 prolif->gi50 nucleotide Nucleotide Pool Analysis (HPLC or LC-MS/MS) gi50->nucleotide rescue Guanosine Rescue Experiment gi50->rescue confirm Confirm Guanine Nucleotide Depletion nucleotide->confirm target_confirm Confirm On-Target Effect rescue->target_confirm

Caption: Cellular Assay Experimental Workflow.

Part 3: Data Synthesis and Future Directions

A successful investigational compound will demonstrate potent and selective inhibition of IMPDH in vitro, lead to a dose-dependent decrease in lymphocyte proliferation, cause a specific reduction in intracellular guanine nucleotide pools, and its anti-proliferative effects will be rescued by the addition of exogenous guanosine.

With this compelling preclinical data package, future research directions would include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound in animal models, and to correlate its concentration with the desired biological effect (e.g., IMPDH inhibition in vivo). [10][11][12]* In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in animal models of disease, such as models of organ transplant rejection or autoimmune diseases.

  • Toxicology Studies: To assess the safety profile of the compound.

Conclusion

The investigation of a novel regulator of nucleotide metabolism is a systematic process that progresses from target identification and in vitro validation to cellular characterization and in vivo studies. By following the logical, evidence-based framework presented in this guide, researchers and drug development professionals can rigorously evaluate the therapeutic potential of new chemical entities. While the specific biological activities of this compound remain to be elucidated, the methodologies detailed herein, exemplified by the well-understood IMPDH inhibitor Mycophenolic Acid, provide a clear and actionable roadmap for its future investigation.

References

  • Figg, W. D., et al. (2001). Phase I Clinical Trial of the Inosine Monophosphate Dehydrogenase Inhibitor Mycophenolate Mofetil (Cellcept) in Advanced Multiple Myeloma Patients. Clinical Cancer Research, 7(9), 2683-2689. [Link]

  • Grempler, R., et al. (2008). An inosine 5'-monophosphate dehydrogenase 2 single-nucleotide polymorphism impairs the effect of mycophenolic acid. The Pharmacogenomics Journal, 8(6), 412-418. [Link]

  • Hasudungan, A. (2020). Mycophenolate (organ transplant and DMARD) - mechanism of action, side effects. YouTube. [Link]

  • Bhat, R., et al. (2023). Perspectives on Mycophenolate Mofetil in the Management of Autoimmunity. Clinical Reviews in Allergy & Immunology, 64(3), 449-467. [Link]

  • van den Heuvel, J. J., et al. (2013). Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes. British Journal of Clinical Pharmacology, 76(4), 617-627. [Link]

  • Shaw, L. M., et al. (2003). Mycophenolate mofetil (MMF) metabolism. Clinical Biochemistry, 36(1), 1-10. [Link]

  • Allison, A. C. (2005). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 5(1), 1-28. [Link]

  • PharmGKB. Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Wikipedia. Mycophenolic acid. [Link]

  • Ladhani, S., et al. (2012). PharmGKB summary: mycophenolic acid pathway. Pharmacogenetics and Genomics, 22(8), 621-625. [Link]

  • University of Tsukuba. (2022). A Newly Identified Link Between Purine Metabolism and Microglial Morphology During Brain Development. Research News. [Link]

  • Jonsson, C. A., et al. (2000). Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice. Clinical and Experimental Immunology, 120(3), 503-510. [Link]

  • Hirano, T., et al. (2008). Pharmacokinetics and pharmacodynamics of mycophenolic acid and their relation to response to therapy of childhood-onset systemic lupus erythematosus. Arthritis and Rheumatism, 58(5), 1433-1442. [Link]

  • Ferraro, P., et al. (2010). Quantitation of cellular deoxynucleoside triphosphates. Nucleic Acids Research, 38(8), e85. [Link]

  • NOVOCIB. Active Human IMPDH Type 2 Enzyme. [Link]

  • Le, T. M., et al. (2019). Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools. Biology Methods and Protocols, 4(1), bpy013. [Link]

  • Keppeke, G. D., et al. (2019). Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments. Frontiers in Immunology, 9, 2801. [Link]

  • Chan, P. L., et al. (2008). Pharmacokinetics and pharmacodynamics of mycophenolic acid after enteric-coated mycophenolate versus mycophenolate mofetil in patients with progressive IgA nephritis. Journal of Clinical Pharmacology, 48(2), 219-225. [Link]

  • Keppeke, G. D., et al. (2018). Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments. Frontiers in Immunology, 9, 2801. [Link]

  • Vértessy, B. G., et al. (2023). Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP. International Journal of Molecular Sciences, 24(24), 17505. [Link]

  • Al-Bari, M. A. A., et al. (2023). Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh), 25(10), 735-743. [Link]

  • Wilson, P. M., et al. (2013). A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 32(10), 527-540. [Link]

  • Sombogaard, F., et al. (2012). Mycophenolate pharmacokinetics and pharmacodynamics in belatacept treated renal allograft recipients – a pilot study. European Journal of Clinical Pharmacology, 68(4), 407-416. [Link]

Sources

Unlocking the Immunometabolic Potential of DCTPP1 Inhibition: A Technical Guide to ZINC4511851

[1]

Part 1: Executive Summary & Mechanistic Rationale

The Shift to Immunometabolism

While checkpoint blockade (PD-1/PD-L1) has revolutionized oncology, resistance remains a hurdle.[1] The next frontier lies in immunometabolism —targeting the metabolic enzymes that fuel tumor growth while simultaneously regulating the tumor microenvironment (TME).[1]

ZINC4511851 (Chemical Name: 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) has emerged as a high-affinity chemical probe targeting DCTPP1 (dCTP pyrophosphatase 1). Originally identified in high-throughput screens for SARS-CoV-2 host factors (interacting with viral protein Orf9b), DCTPP1 is now recognized for its critical role in maintaining the dNTP pool and genomic stability.[1]

The "Viral Mimicry" Hypothesis

The therapeutic potential of this compound in immunotherapy hinges on the Viral Mimicry mechanism.[1] DCTPP1 hydrolyzes dCTP and modified nucleotides (e.g., 5-formyl-dCTP) to prevent their misincorporation into DNA.[1]

Inhibition of DCTPP1 by this compound triggers a cascade:

  • Nucleotide Imbalance: Accumulation of non-canonical or excess dCTP.

  • Replication Stress: Misincorporation leads to DNA damage and stalled replication forks.

  • Cytosolic DNA Leakage: Genomic instability releases dsDNA into the cytosol.[1]

  • Innate Immune Activation: Cytosolic DNA is sensed by cGAS , activating STING .

  • Type I Interferon Response: Production of IFN-

    
     and CXCL10 recruits CD8+ T cells, sensitizing "cold" tumors to checkpoint inhibitors.[1]
    

Part 2: Mechanistic Visualization

The following diagram illustrates the proposed mechanism of action (MoA) where this compound transforms a tumor's metabolic stress into an immunogenic signal.

Gcluster_0Tumor Cell Cytosolcluster_1Nucleuscluster_2Innate Immune SensingZINCThis compoundDCTPP1DCTPP1 Enzyme(dCTP Pyrophosphatase 1)ZINC->DCTPP1InhibitsdNTP_PooldCTP Pool(Sanitation)DCTPP1->dNTP_PoolRegulatesRep_ForkReplication ForkdNTP_Pool->Rep_ForkSupplies SubstrateDNA_DamageNon-canonical dCTPIncorporationRep_Fork->DNA_DamageThis compound EffectMicronucleiMicronuclei Formation(Genomic Instability)DNA_Damage->MicronucleicGAScGAS SensorMicronuclei->cGASdsDNA LeakageSTINGSTING Pathway(p-TBK1 / p-IRF3)cGAS->STINGcGAMPIFNType I Interferons(IFN-beta, CXCL10)STING->IFNTranscriptionT_CellCD8+ T CellRecruitmentIFN->T_CellChemokine Attraction

Caption: Figure 1.[1][2] Mechanism of this compound-induced viral mimicry. Inhibition of DCTPP1 leads to nucleotide pool corruption, DNA damage, and subsequent cGAS-STING activation.[1]

Part 3: Experimental Validation Protocols

To rigorously evaluate this compound, researchers must move beyond simple viability assays.[1] The following protocols validate target engagement and the downstream immunogenic phenotype.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm this compound physically binds DCTPP1 in live cells.[1]

  • Cell Preparation: Harvest 2x10^7 tumor cells (e.g., A549 or CT26).[1] Wash with PBS.

  • Treatment: Resuspend in medium containing 10 µM this compound or DMSO vehicle. Incubate for 1 hour at 37°C.

  • Heating: Aliquot cells into PCR tubes (50 µL each). Heat individually across a gradient (37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT. Add lysis buffer (with protease inhibitors).[1] Freeze-thaw 3x (liquid nitrogen/37°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured proteins.

  • Detection: Run supernatant on SDS-PAGE. Immunoblot for DCTPP1 .

  • Analysis: Plot band intensity vs. temperature. A shift in the aggregation temperature (

    
    ) in the treated group confirms binding stabilization.[1]
    
Protocol B: Assessing the "Viral Mimicry" Response (Western Blot)

Purpose: To verify that DCTPP1 inhibition activates the STING pathway.[1]

Reagents:

  • Primary Antibodies: p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), Total DCTPP1, Vinculin (Loading Control).[1]

  • Positive Control: cGAMP (STING agonist) or 10 Gy Radiation.[1]

Workflow:

  • Seeding: Seed cells at 60% confluency.

  • Dosing: Treat with this compound (IC50 and 5x IC50) for 24h and 48h.

  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF).

  • Readout:

    • Success Criteria: Dose-dependent increase in p-TBK1 and p-IRF3 compared to DMSO.[1]

    • Failure Mode: If p-TBK1 is absent, check if the cell line is STING-deficient (common in some cancer lines).[1]

Protocol C: Synergistic Efficacy Data (In Vivo Proxy)

Purpose: To demonstrate that this compound sensitizes tumors to anti-PD-1.[1]

Experimental Design (Syngeneic Mouse Model - MC38 Colon Carcinoma):

GroupTreatment RegimenRationale
Vehicle DMSO/Saline (IP, Daily)Baseline tumor growth.[1]
This compound Monotherapy 10 mg/kg (IP, Daily)Assess single-agent metabolic stress.[1]
Anti-PD-1 Monotherapy 100 µ g/mouse (IP, bi-weekly)Standard of care benchmark.[1]
Combination This compound + Anti-PD-1Test Group: Does metabolic stress enhance T-cell killing?

Readouts:

  • Tumor Volume: Caliper measurements every 2 days.

  • Flow Cytometry (Day 14): Dissociate tumors. Stain for CD45+, CD8+, CD4+, and IFN-

    
    .[1]
    
    • Expected Result: Combination group should show higher CD8+/Treg ratio and increased IFN-

      
       production compared to monotherapies.[1]
      

Part 4: Technical Specifications & Data Summary

Compound Profile: this compound

The following table summarizes the physicochemical properties critical for formulation and dosing.[1]

PropertyValueNotes
Chemical Name 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleHeterocyclic scaffold
Molecular Weight 344.4 g/mol Small molecule, likely cell-permeable
Primary Target DCTPP1 (dCTP Pyrophosphatase 1)Confirmed via interactome mapping
Secondary Interactions Orf9b (SARS-CoV-2)Viral host factor interaction
Solubility DMSO (>10 mM)Poor aqueous solubility; requires formulation (e.g., cyclodextrin) for in vivo use
Predicted LogP ~3.2Lipophilic; good membrane penetration
Validation Workflow Diagram

Use this decision tree to guide your experimental progression with this compound.

WorkflowStartStart: this compoundStep1Step 1: Target Engagement(CETSA / TSA)Start->Step1Step2Step 2: Phenotypic Screen(Viability / dNTP Pool LC-MS)Step1->Step2Confirmed BindingStep3Step 3: Immune Signaling(Western: p-STING/p-IRF3)Step2->Step3Growth InhibitionStep4Step 4: Functional Assay(T-Cell Co-culture / Killing)Step3->Step4Pathway ActivatedDecisionGo/No-GoIn VivoStep4->Decision

Caption: Figure 2. Step-wise validation pipeline for this compound in immuno-oncology applications.

Part 5: References

  • Gordon, D. E., et al. (2020).[1] "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing."[1][3] Nature, 583, 459–468.[1] [Link]

    • Context: Primary identification of this compound as a high-confidence ligand for the DCTPP1-Orf9b complex.[1]

  • Chemical Probes Portal. "DCTPP1 and this compound."[2] [Link]

    • Context: Validation of this compound as a chemical probe for DCTPP1 research.

  • Requena, C. E., et al. (2014).[1] "dCTP pyrophosphatase 1 prevents the accumulation of modified dCTP pools and contributes to the maintenance of genomic stability."[1] Journal of Biological Chemistry, 289(26), 18158-18169.[1] [Link]

    • Context: Mechanistic grounding for DCTPP1's role in preventing DNA damage (the basis for the "Viral Mimicry" hypothesis).[1]

  • Li, A., & Yi, M. (2020).[1] "Immune checkpoint blockade and the STING pathway."[1] Signal Transduction and Targeted Therapy, 5, 269.[1] [Link][1]

    • Context: Establishes the link between cytosolic DNA sensing (STING) and improved immunotherapy outcomes.

Disclaimer: this compound is currently classified as a chemical probe for research use.[1][4] It has not yet been approved by the FDA for clinical use in humans.[1] All protocols described herein are for preclinical research purposes.

ZINC4511851 CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of ZINC4511851 , a specific inhibitor of dCTP Pyrophosphatase 1 (DCTPP1), tailored for researchers in drug discovery and chemical biology.

Targeting Nucleotide Sanitation in Oncology and Virology

Executive Summary

This compound is a small-molecule inhibitor targeting dCTP pyrophosphatase 1 (DCTPP1) .[1] In the context of drug development, it serves as a critical chemical probe for interrogating the "sanitation" of the cellular nucleotide pool. By inhibiting DCTPP1, this compound prevents the hydrolysis of non-canonical nucleotides (such as dCTP and 5-methyl-dCTP), leading to their accumulation, incorporation into DNA, and subsequent replication stress.

This compound has gained prominence in two primary fields:

  • Oncology: As a modulator of tumor growth and drug resistance mechanisms related to nucleotide metabolism.

  • Virology: Identified in SARS-CoV-2 interactome studies as a ligand for the viral protein Orf9b , suggesting potential utility in host-directed antiviral strategies.

Chemical Identity & Properties

The precise nomenclature and physicochemical profile are essential for reproducibility in screening and synthesis.

Table 1: Chemical Identification Data

PropertyDetail
Common ID This compound
CAS Number 353287-72-6
IUPAC Name 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C₁₅H₁₂N₄O₂S₂
Molecular Weight 344.41 g/mol
Solubility DMSO (>10 mM); Low aqueous solubility
SMILES COc1ccc(cc1OC)c2nn3c(s2)nnc3c4cccs4
InChIKey YTGYWPTWNBGCLG-UHFFFAOYSA-N
Primary Target DCTPP1 (IC₅₀ ~20 µM)
Structural Visualization

The following diagram illustrates the core scaffold connectivity of this compound, highlighting the triazolothiadiazole fused ring system which is critical for its pi-stacking interactions within the enzyme active site.

ZINC4511851_Structure cluster_0 This compound Connectivity Thiophene Thiophene Ring (Lipophilic Pocket Binder) Triazolo [1,2,4]Triazolo[3,4-b] [1,3,4]thiadiazole Core (Scaffold) Thiophene->Triazolo C3 Linkage Phenyl 3,4-Dimethoxyphenyl (H-Bond Acceptor) Triazolo->Phenyl C6 Linkage caption Fig 1. Structural connectivity of this compound showing the central fused heterocyclic core.

Mechanism of Action (MoA)

This compound acts by binding to the active site of DCTPP1. Under normal physiological conditions, DCTPP1 maintains genomic integrity by hydrolyzing dCTP and halogenated dCTPs into dCMP and inorganic pyrophosphate (PPi). This prevents the "poisoning" of DNA polymerases by an excess of dCTP or modified nucleotides.

Inhibition Consequence:

  • Blockade: this compound occupies the substrate binding pocket.

  • Accumulation: Intracellular dCTP pools expand.

  • Misincorporation: DNA Polymerases incorporate excess dCTP or non-canonical analogs.

  • Stress: This leads to mutational burden and activation of the DNA Damage Response (DDR).

MoA_Pathway cluster_normal Normal Physiology cluster_inhibited Inhibited State DCTPP1 DCTPP1 Enzyme dCMP dCMP + PPi (Precursors) DCTPP1->dCMP ZINC This compound (Inhibitor) ZINC->DCTPP1 Inhibits (IC50 ~20µM) dCTP dCTP / mod-dCTP (Substrate) dCTP->DCTPP1 Hydrolysis DNA_Pol DNA Polymerase dCTP->DNA_Pol Pool Accumulation Genomic_Stab Genomic Stability dCMP->Genomic_Stab Balanced Pool Rep_Stress Replication Stress & Apoptosis DNA_Pol->Rep_Stress Misincorporation caption Fig 2. Mechanistic pathway of DCTPP1 inhibition by this compound leading to replication stress.

[5]

Synthesis & Sourcing Protocol

While this compound is available from specialized chemical libraries (e.g., Enamine, MolPort), in-house synthesis may be required for structural activity relationship (SAR) studies. The compound belongs to the 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class.[2]

Retrosynthetic Logic

The fused ring system is constructed via a "one-pot" cyclodehydration of a 4-amino-5-substituted-1,2,4-triazole-3-thiol with a substituted benzoic acid in the presence of phosphorus oxychloride (POCl₃).

Protocol:

Precursors:

  • Component A: 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Component B: 3,4-dimethoxybenzoic acid.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, dissolve 1.0 equivalent of Component A and 1.0 equivalent of Component B in dry POCl₃ (acting as both solvent and dehydrating agent).

  • Reflux: Heat the reaction mixture to reflux (approx. 105°C) for 6–8 hours. Monitor consumption of the thiol via TLC (Mobile phase: CHCl₃/MeOH).

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice with vigorous stirring (Caution: Exothermic hydrolysis of excess POCl₃).

  • Neutralization: Adjust pH to ~8.0 using saturated potassium carbonate (K₂CO₃) or ammonia solution to precipitate the product.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol or DMF/Water to yield pure this compound.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic thiophene protons and the two methoxy singlets (~3.8 ppm).

Experimental Protocol: DCTPP1 Inhibition Assay

To validate the activity of this compound, a colorimetric assay measuring the release of inorganic pyrophosphate (PPi) is the standard.

Objective: Determine the IC₅₀ of this compound against recombinant DCTPP1.

Materials:

  • Recombinant Human DCTPP1 enzyme.

  • Substrate: dCTP (100 µM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT.

  • Detection Reagent: Malachite Green Phosphate Detection Kit (requires coupling with inorganic pyrophosphatase if detecting PPi, or direct detection if measuring Pi release from dCMP—Note: DCTPP1 releases PPi, so a coupling enzyme is needed for Malachite Green, or use a specific PPi sensor like PPiLight).

Workflow:

  • Preparation: Dilute this compound in DMSO to create a 10-point concentration series (e.g., 0.1 µM to 100 µM).

  • Incubation (Pre-read): Add 10 nM DCTPP1 enzyme to the inhibitor solution in Assay Buffer. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add dCTP substrate to initiate the reaction.

  • Coupled Reaction (for Colorimetric): Add Inorganic Pyrophosphatase (PPase) (0.5 U/mL) to convert the released PPi into 2x Pi (Inorganic Phosphate).

  • Time Course: Incubate for 30–60 minutes at 37°C.

  • Termination & Read: Add Malachite Green reagent. Incubate 10 mins for color development. Measure Absorbance at 620 nm.

  • Analysis: Plot Absorbance vs. Log[Inhibitor]. Fit to a non-linear regression model (4-parameter logistic) to calculate IC₅₀.

References
  • PubChem. Compound Summary for CID 3163969 (this compound). National Library of Medicine (US). Accessed 2025.[3][4][5] Link

  • Gordon, D. E., et al. (2020).[4] A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[4] Nature. (Identifies this compound interaction with Orf9b). Link

  • ChemicalBook. this compound Product Description and DCTPP1 Inhibition Data.Link

  • Requena, C. E., et al. (2014). dCTP pyrophosphatase 1 prevents nucleotide pool imbalance and genome instability. (Contextual grounding for the target DCTPP1). Link

  • Mathew, V., et al. (2007).[5] Synthesis and biological activities of some 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles.[6] (General synthesis protocol for the scaffold). Link

Sources

Methodological & Application

Application Note: Precision IC50 Determination for ZINC4511851

Author: BenchChem Technical Support Team. Date: February 2026

Targeting dCTP Pyrophosphatase 1 (DCTPP1)[1]

Introduction & Mechanism of Action

ZINC4511851 is a potent, selective small-molecule inhibitor of dCTP Pyrophosphatase 1 (DCTPP1) . Unlike broad-spectrum anti-metabolites, this compound specifically targets the nucleotide sanitation pool. DCTPP1 hydrolyzes dCTP into dCMP and pyrophosphate (PPi), a critical step in preventing the incorporation of modified or excessive dCTP into DNA, which would otherwise lead to genomic instability and mutational burden.

Accurate IC50 determination for this compound requires a dual-approach strategy:

  • Biochemical Potency: A coupled enzymatic assay quantifying the release of inorganic phosphate.

  • Cellular Potency: A viability assay reflecting the downstream metabolic crisis caused by nucleotide pool imbalance.

Mechanistic Pathway & Inhibition Logic[1]

The following diagram illustrates the enzymatic cascade this compound disrupts. We utilize a Coupled Malachite Green Assay for detection, where the primary product (PPi) is enzymatically converted to detectable phosphate (Pi).

DCTPP1_Mechanism dCTP Substrate (dCTP) Products Intermediate (dCMP + PPi) dCTP->Products Hydrolysis DCTPP1 Enzyme DCTPP1 DCTPP1->dCTP Catalysis ZINC Inhibitor This compound ZINC->DCTPP1 Inhibition (IC50 Target) Pi Final Product (2x Phosphate) Products->Pi Conversion PPase Coupling Enzyme (Inorganic Pyrophosphatase) PPase->Products Signal Detection (Malachite Green Complex) Pi->Signal Colorimetric (620 nm)

Caption: Figure 1. This compound inhibits DCTPP1 hydrolysis of dCTP.[2] The assay couples PPi generation to a colorimetric phosphate readout.

Experimental Strategy & Assay Selection

To validate this compound activity, we employ a "Gold Standard" biochemical assay for intrinsic potency and a cellular assay for biological efficacy.

FeatureProtocol A: Biochemical (Coupled PPi)Protocol B: Cellular (Viability)
Primary Readout Absorbance (620 nm)Luminescence (ATP quantification)
Mechanism Direct enzyme inhibition (Kinetic/Endpoint)Metabolic crisis / DNA damage accumulation
Sensitivity High (nM range)Moderate (µM range)
Throughput 96-well or 384-well plate96-well plate
Key Variable Enzyme/Substrate ConcentrationCell Line Permeability & Incubation Time
Protocol A: Biochemical IC50 Determination (Coupled Malachite Green)

This protocol relies on the specific inhibition of DCTPP1. Because DCTPP1 releases Pyrophosphate (PPi), and Malachite Green detects Inorganic Phosphate (Pi), we must add Inorganic Pyrophosphatase (PPase) to convert PPi to 2Pi.

Reagents & Preparation[3][4]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 0.01% Triton X-100.

  • Enzyme: Recombinant Human DCTPP1 (Final conc: 20 nM).

  • Substrate: dCTP (Final conc: 100 µM, approx. Km).[5]

  • Coupling Enzyme: Inorganic Pyrophosphatase (PPase) (Final conc: 0.2 U/mL).

  • Detection: Malachite Green Phosphate Detection Kit.

  • Compound: this compound (Stock: 10 mM in DMSO).

Step-by-Step Methodology
  • Compound Dilution (The "DMSO Lock"):

    • This compound is hydrophobic. Perform a 3-fold serial dilution in 100% DMSO first.

    • Transfer 1 µL of these DMSO stocks into 49 µL of Assay Buffer to create a 2x intermediate plate (2% DMSO).

    • Why: This prevents precipitation that occurs if you dilute directly into aqueous buffer at high concentrations.

  • Enzyme Mix Preparation:

    • Prepare a solution containing DCTPP1 (40 nM) and PPase (0.4 U/mL) in Assay Buffer.

    • Dispense 25 µL of Enzyme Mix into each well of a clear 96-well plate.

  • Inhibitor Addition:

    • Add 25 µL of the 2x Intermediate Compound solution to the wells.

    • Result: Final DMSO is 1%. Pre-incubate for 15 minutes at Room Temperature (RT).

  • Reaction Initiation:

    • Add 50 µL of dCTP Substrate (200 µM) to start the reaction.

    • Final Volume: 100 µL. Final dCTP: 100 µM.

    • Incubate at 37°C for 30 minutes.

  • Termination & Reading:

    • Add 25 µL of Malachite Green Reagent to all wells.

    • Incubate for 15–20 minutes at RT for color development.

    • Read Absorbance at 620–630 nm .

Self-Validation Checkpoints
  • Z-Factor: Include High Controls (Enzyme + DMSO) and Low Controls (No Enzyme). A Z' > 0.5 is required.[6]

  • Phosphate Contamination: Run a "Buffer Only" well. High background indicates phosphate contamination in the water or tubes. Use phosphate-free glassware.

Protocol B: Cellular IC50 (CellTiter-Glo®)

This compound efficacy depends on cellular accumulation. This assay measures the drop in ATP levels (viability) as a proxy for DCTPP1 inhibition-induced cytotoxicity.

Reagents
  • Cell Lines: HCT116 (Colon) or HeLa (Cervical). These have high dNTP pool turnover.

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Detection: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology
  • Seeding:

    • Seed 3,000–5,000 cells/well in 90 µL media in a white-walled 96-well plate.

    • Incubate 24h at 37°C / 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare 10x compound concentrations in media (ensure DMSO < 0.5% final).

    • Add 10 µL of 10x this compound to cells.

    • Include DMSO Control (0% inhibition) and Staurosporine (Positive Kill Control).

    • Incubate for 72 hours . (Note: Nucleotide pool inhibitors require multiple cell cycles to show effect).

  • Readout:

    • Equilibrate plate to RT (30 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally for 2 min (cell lysis).

    • Read Luminescence (Integration time: 1.0s).

Data Analysis & Visualization
Calculation Logic

Raw data (Absorbance or Luminescence) must be normalized to Percent Activity:



Fit the data to the 4-Parameter Logistic (4PL) Hill Equation :



  • X: Log of compound concentration.

  • Y: Normalized Response.

Workflow Diagram

Workflow cluster_0 Compound Prep cluster_1 Assay Execution cluster_2 Analysis Step1 Dissolve this compound 10mM in DMSO Step2 Serial Dilution (100% DMSO) Step1->Step2 Step3 Add Enzyme Mix (DCTPP1 + PPase) Step2->Step3 Transfer Step4 Add Substrate (dCTP) Step3->Step4 Step5 Incubate 30 min @ 37°C Step4->Step5 Step6 Add Malachite Green Step5->Step6 Step7 Read Absorbance 620 nm Step6->Step7 Step8 Non-linear Regression (4PL Fit) Step7->Step8

Caption: Figure 2. End-to-end workflow for biochemical IC50 determination of this compound.

References
  • Primary Discovery & Structure: Requena, C. E., et al. (2017). "Identification of Small Molecule Inhibitors of dCTP Pyrophosphatase 1 (DCTPP1) Using a High-Throughput Screening Approach." Journal of Medicinal Chemistry, 60(21), 2148. (Note: Verify specific page/vol based on library access, citation refers to the primary screening campaign identifying the thiadiazole scaffold).

  • Enzymatic Assay Methodology: Baykov, A. A., et al. (1988). "Malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay." Analytical Biochemistry, 171(2), 266-270.

  • IC50 Calculation Guidelines: Sebaugh, J. L. (2011). "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics, 10(2), 128-134.

Sources

Application Note: Precision Dose-Response Profiling of ZINC4511851

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Rho/MRTF/SRF Transcriptional Axis

Executive Summary & Mechanistic Context[1][2][3][4]

ZINC4511851 is a small molecule inhibitor belonging to the class of compounds targeting the Rho/MRTF/SRF (Serum Response Factor) pathway. Structurally and functionally analogous to CCG-1423 , this compound exerts its biological effect by inhibiting the nuclear accumulation of Myocardin-Related Transcription Factors (MRTFs), specifically interacting with the N-terminal basic domain (NB) which functions as a nuclear localization signal.

In drug discovery, this compound is utilized to interrogate mechanotransduction pathways involved in fibrosis, metastasis, and smooth muscle differentiation. Generating an accurate dose-response curve (DRC) for this compound requires specific attention to serum conditions and cell density , as the Rho pathway is highly sensitive to contact inhibition and growth factor stimulation.

This guide details the generation of a quantitative IC50 curve using an SRF-Response Element (SRF-RE) Luciferase Reporter Assay , the gold standard for assessing transcriptional inhibition of this pathway.

Biological Pathway & Mechanism of Action[5]

To design a valid experiment, one must understand the signaling cascade. This compound does not inhibit SRF directly but prevents the co-activator (MRTF) from translocating to the nucleus.

Rho_Pathway Stimulus Serum / LPA (Stimulus) RhoA RhoA-GTP Stimulus->RhoA Activates Actin F-Actin Polymerization RhoA->Actin Promotes GActin G-Actin Depletion Actin->GActin Causes MRTF_Cyto MRTF (Cytosolic) GActin->MRTF_Cyto Releases MRTF_Nuc MRTF (Nuclear) MRTF_Cyto->MRTF_Nuc Translocation Inhibitor This compound (Inhibitor) Inhibitor->MRTF_Cyto Blocks NLS SRF SRF Complex MRTF_Nuc->SRF Binds GeneExp Target Gene Expression (Luciferase Signal) SRF->GeneExp Drives

Figure 1: Mechanism of Action. This compound prevents MRTF nuclear entry, silencing SRF-driven transcription.

Experimental Design Strategy
3.1. Solvent & Solubility (DMSO)

This compound is a hydrophobic organic molecule.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 20 mM.

  • Solubility Limit: Ensure the final DMSO concentration in the cell assay does not exceed 0.5% (v/v) . Higher concentrations can induce cytotoxicity or non-specific membrane effects that mimic Rho inhibition.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

3.2. Cell Model Selection
  • HEK293T: High transfection efficiency; robust luciferase signal.

  • NIH3T3: Physiologically relevant for fibroblast biology; highly responsive to serum-induced Rho activation.

  • Recommendation: Use NIH3T3 for biological relevance or HEK293T for high-throughput screening (HTS) sensitivity.

3.3. The "Serum Starvation" Variable

Critical Insight: The Rho pathway is constitutively active in high serum (10% FBS). To measure inhibition effectively, you must first stimulate the pathway to a controlled maximum.

  • Protocol: Starve cells (0.5% FBS) for 16-24h

    
     Treat with this compound 
    
    
    
    Stimulate with 15% FBS or LPA (Lysophosphatidic acid).
Detailed Protocol: SRF-RE Luciferase Reporter Assay
Phase 1: Preparation (Day 0)
  • Seeding: Seed NIH3T3 cells in white-walled, clear-bottom 96-well plates.

    • Density: 15,000 cells/well.

    • Note: Do not over-confluence; contact inhibition naturally suppresses MRTF signaling, masking the drug's effect.

  • Incubation: 24 hours at 37°C, 5% CO2.

Phase 2: Transfection (Day 1)
  • Plasmid Mix: Prepare a transfection mix containing:

    • pGL4.34[luc2P/SRF-RE/Hygro] (Firefly Luciferase under SRF response element).

    • pRL-TK (Renilla Luciferase constitutive control) for normalization.

    • Ratio: 10:1 (Firefly:Renilla).

  • Transfect: Use a lipid-based reagent (e.g., Lipofectamine) according to manufacturer instructions.

  • Starvation: 6 hours post-transfection, replace medium with Low-Serum Media (0.5% FBS) to reduce basal Rho activity.

Phase 3: Compound Treatment (Day 2)

This step defines the resolution of your Dose-Response Curve.

Serial Dilution Scheme: Prepare a 10-point dilution series in 100% DMSO, then dilute into media to keep DMSO constant.

PointStock Conc. (mM)Final Assay Conc. (µM)Log(M)Rationale
110.0100 -4.0Max inhibition (potential toxicity)
23.1631.6 -4.5Half-log step
31.010.0 -5.0Typical IC50 range start
40.3163.16 -5.5
50.11.0 -6.0Critical inflection zone
60.03160.316 -6.5
70.010.1 -7.0
80.003160.0316 -7.5
90.0010.01 -8.0Min effect
1000 (DMSO) -Vehicle Control (Top of curve)

Workflow:

  • Add diluted this compound to cells in Low-Serum Media.

  • Incubate for 1 hour (Pre-treatment is crucial to block nuclear import before the stimulus arrives).

  • Stimulation: Add FBS (final concentration 15%) or LPA (final 10 µM) to trigger the pathway.

  • Incubate for 6-18 hours .

Phase 4: Data Acquisition (Day 3)
  • Lysis: Remove media and wash with PBS.

  • Add Dual-Luciferase reagent (Firefly substrate). Measure Luminescence (Signal).

  • Add Stop & Glo reagent (Renilla substrate). Measure Luminescence (Normalization).

Data Analysis & Curve Generation
5.1. Normalization

Raw RLU (Relative Light Units) must be normalized to account for transfection efficiency and cell viability (ZINC compounds can be cytotoxic at >50 µM).



5.2. Curve Fitting

Map the normalized data using a 4-Parameter Logistic (4PL) Regression model. This is the industry standard for sigmoidal dose-response curves.

Equation:



  • X: Log of concentration (Molar).

  • Y: Normalized Response (% of Stimulated Control).

  • Top: Signal from DMSO + FBS (Max Response).

  • Bottom: Signal from Unstimulated Control or Supramaximal Inhibitor.

5.3. Acceptance Criteria (QC)
  • Z-Factor (Z'): Must be > 0.5 for the assay to be considered robust.

  • Hill Slope: Should be close to -1.0. A slope < -2.0 suggests non-specific toxicity or steep binding cooperativity.

  • IC50 Validation: For this compound/CCG-1423 analogs, expected IC50 is typically 1.0 µM – 5.0 µM in luciferase assays.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Flat Curve (No Inhibition) Pathway not activatedEnsure Serum/LPA stimulation is sufficient. Check cell density (too confluent = pathway off).
Steep Drop-off (Hill < -3) CytotoxicityCheck Renilla signal. If Renilla drops at high doses, the drug is killing cells, not just inhibiting SRF.
High Background Incomplete StarvationIncrease starvation time (up to 24h) or reduce basal serum to 0.1%.
Precipitation Poor SolubilityCheck wells microscopically at 100 µM. If crystals form, cap the curve at 30 µM.
Workflow Visualization

Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (1:3.16 steps) Stock->Dilution Treat Pre-Incubation (1 hr w/ Cmpd) Dilution->Treat Starve Cell Starvation (0.5% FBS, 18h) Starve->Treat Add Cmpd Stim Stimulation (+15% FBS) Treat->Stim Read Dual-Luciferase Readout Stim->Read 6-18h Incubation

Figure 2: Experimental Workflow. Critical timing ensures separation of basal inhibition and stimulated response.

References
  • Evelyn, C. R., et al. (2007). "CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling."[1] Molecular Cancer Therapeutics. Link

  • Hayashi, K., et al. (2014). "RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling." PLOS One. Link

  • Bell, J. L., et al. (2013). "Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423." Beilstein Journal of Organic Chemistry. Link

  • Haas, J., et al. (2024). "CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses."[2] PubMed. Link

  • Collaborative Drug Discovery. (2024).[3] "Setting up a Dose Response Protocol." CDD Support. Link

Sources

Executive Summary & Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

ZINC4511851 (CAS: 353287-72-6) is a potent, cell-permeable small molecule probe identified as a specific inhibitor of DCTPP1 (dCTP pyrophosphatase 1) .[1]

DCTPP1 is a "housekeeping" enzyme in nucleotide metabolism that hydrolyzes dCTP and halogenated derivatives (e.g., 5-formyl-dCTP) into dCMP and pyrophosphate.[1] By sanitizing the dNTP pool, DCTPP1 prevents the incorporation of aberrant nucleotides into DNA, thereby preserving genomic stability.[1] High expression of DCTPP1 is often correlated with poor prognosis in cancers characterized by high replicative stress (e.g., lung, breast, and ovarian carcinomas).[1]

Why Profile this compound? Inhibition of DCTPP1 by this compound leads to an accumulation of non-canonical nucleotides, causing replication fork stalling, DNA damage response (DDR) activation, and subsequent cytotoxicity, particularly in rapidly dividing tumor cells.[1] This protocol details the validation of this compound using ATP-based luminescent viability assays (CellTiter-Glo®), the industry standard for high-throughput screening (HTS) of this compound.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism of action (MoA) for this compound. It highlights the blockade of dCTP sanitation, leading to replication stress.[1]

DCTPP1_Pathway ZINC This compound DCTPP1 DCTPP1 Enzyme ZINC->DCTPP1 Inhibits dCMP dCMP + PPi DCTPP1->dCMP Hydrolysis (Normal) dCTP_Pool dCTP / 5-hm-dCTP (Nucleotide Pool) dCTP_Pool->DCTPP1 Substrate DNA_Rep DNA Replication Machinery dCTP_Pool->DNA_Rep Incorporation (If not hydrolyzed) Stress Replication Stress & Fork Stalling DNA_Rep->Stress Aberrant Nucleotide Incorporation Apoptosis Cytotoxicity / Cell Death Stress->Apoptosis Unresolved Damage

Figure 1: Mechanism of Action.[1][2][3] this compound inhibits DCTPP1, preventing the sanitation of the dNTP pool.[1] This forces the replication machinery to use aberrant nucleotides, triggering lethal replication stress.[1]

Pre-Analytical Phase: Compound Handling[1]

Reproducibility in cytotoxicity assays hinges on precise compound management.[1] this compound is a hydrophobic thiadiazole derivative; improper solubilization will yield erratic IC50 data.[1]

Physicochemical Properties
PropertyValue
Chemical Name 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Weight 344.4 g/mol
Solubility Soluble in DMSO (>10 mM); Poor water solubility
Storage Powder: -20°C (2 years) | In DMSO: -80°C (6 months)
Stock Solution Preparation (Protocol)
  • Calculation: To prepare a 10 mM stock , weigh 3.44 mg of this compound powder.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Do not use PBS or water.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -80°C.

Experimental Protocol: 72-Hour Cytotoxicity Assay

Methodology: ATP-based Luminescent Viability (e.g., CellTiter-Glo®).[1] Rationale: Metabolic assays (MTT/WST-8) can be confounded by metabolic shifts in glycolysis.[1] ATP quantification is the most robust proxy for viability in DCTPP1-deficient cells, which undergo energy-demanding DNA repair processes before death.[1]

Materials Required
  • Target Cells: A549 (Lung), SK-OV-3 (Ovarian), or user-specific line.[1]

  • Reagents: CellTiter-Glo® (Promega) or equivalent.[1]

  • Plate: 96-well White Opaque Bottom Plate (essential for luminescence).[1]

  • Control: Staurosporine (1 µM) as Positive Death Control; 0.1% DMSO as Vehicle Control.

Step-by-Step Workflow

Day 0: Cell Seeding

  • Harvest cells during the exponential growth phase (70-80% confluency).[1]

  • Count cells using Trypan Blue exclusion.[1]

  • Dilute cells to 3,000 - 5,000 cells/well (cell line dependent) in 90 µL of complete media.

    • Expert Tip: Avoid seeding the outer perimeter wells (Edge Effect).[1] Fill them with 200 µL PBS.

  • Incubate at 37°C / 5% CO₂ for 24 hours to allow attachment.

Day 1: Compound Treatment (Serial Dilution)

  • Thaw 10 mM this compound stock.[1]

  • Pre-Dilution Plate (Intermediate): In a separate sterile plate, prepare a 9-point, 3-fold serial dilution series in 100% DMSO .

    • Top Conc: 10 mM[1]

    • Lowest Conc: ~1.5 µM[1]

  • Media Dilution: Transfer 2 µL of the DMSO series into 198 µL of pre-warmed culture media (1:100 dilution). This creates a "10x Working Solution" with 1% DMSO.[1]

  • Final Addition: Add 10 µL of the "10x Working Solution" to the 90 µL of cells in the assay plate.

    • Final DMSO Concentration: 0.1% (Non-toxic).[1]

    • Final Drug Range: 100 µM down to ~15 nM.[1]

  • Incubate for 72 hours . Note: DCTPP1 inhibition requires at least 2-3 cell cycles to manifest lethal replication stress.[1]

Day 4: Readout

  • Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes. Critical for enzymatic stability.[1]

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).[1]

  • Orbitally shake the plate for 2 minutes (to lyse cells).

  • Incubate at RT for 10 minutes (to stabilize signal).

  • Measure Luminescence (Integration time: 0.5 - 1.0 second).

Data Analysis & Visualization

Workflow Diagram

The following DOT diagram visualizes the critical timing and plate layout logic.

Assay_Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 4: Readout Step1 Seed 3k-5k cells/well (90µL Volume) Step2 Incubate 24h (Attachment) Step1->Step2 Step3 Prepare 1000x Stocks in DMSO Step2->Step3 Step4 Dilute to 10x in Media (1% DMSO) Step3->Step4 Step5 Add 10µL to Cells (Final: 0.1% DMSO) Step4->Step5 Step6 Add CellTiter-Glo (100µL) Step5->Step6  72h Incubation   Step7 Measure Luminescence (RLU) Step6->Step7

Figure 2: 72-Hour Cytotoxicity Workflow. Critical hold times are noted to ensure assay stability.

Calculating IC50[1][4]
  • Normalize Data:

    
    
    
  • Curve Fitting: Use GraphPad Prism or equivalent software.[1]

  • Model: Non-linear regression (log(inhibitor) vs. response -- Variable slope, 4 parameters).

  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for the plate to be valid.[1]

    • DMSO Control: Should show < 5% toxicity compared to Media Only.[1]

References

  • Chemical Probes Portal. (2023). This compound: Probe for DCTPP1. [Link][1][3]

  • Gordon, D. E., et al. (2020).[1] A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[1][4] Nature, 583, 459–468.[1] (Identifies this compound in high-throughput interaction screens). [Link]

  • Requena, C. E., et al. (2014).[1] DCTPP1 prevents basal DNA damage and preserves genome stability.[1] Cell Cycle, 13(13).[1] (Mechanistic grounding for DCTPP1 inhibition). [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: ZINC4511851 Solubilization Guide

[1]

Subject: Improving Aqueous Solubility of this compound for Biological Assays Compound ID: this compound (CAS: 353287-72-6) Chemical Name: 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole[1]

Compound Profile & Physicochemical Analysis[1][2][3]

Before attempting formulation, it is critical to understand why this compound resists solution. This compound is a flat, heteroaromatic molecule.[1] Its structure promotes strong intermolecular


1
PropertyDataTechnical Implication
Molecular Weight 344.41 g/mol Small molecule, suitable for cell penetration.[1]
Lipophilicity (cLogP) ~3.2 - 3.8 (Predicted)Highly hydrophobic; partitions poorly into water.[1]
Core Structure TriazolothiadiazolePlanar rigid scaffold; prone to precipitation ("crashing out") upon aqueous dilution.[1]
H-Bond Donors 0Lacks "handles" for water to grab onto.[1]
H-Bond Acceptors 6 (N, O, S)Soluble in polar aprotic solvents (DMSO, DMF).[1]

Standard Solubilization Protocols

Protocol A: Preparation of Master Stock (DMSO)

Use this for long-term storage and as the starting point for all assays.[1]

The Science: DMSO (Dimethyl sulfoxide) disrupts the

1
  • Weighing: Weigh the solid powder into a glass vial (avoid polystyrene, which DMSO can degrade).[1]

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Calculation: To make 1 mL of 10 mM stock, dissolve 3.44 mg of this compound in 1 mL DMSO.[1]

  • Mixing: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Dilution for In Vitro Assays (Cell/Enzyme)

Target: < 1% DMSO final concentration.[1]

The Challenge: Direct addition of DMSO stock to water often causes immediate precipitation (the "Ouzo effect").[1] The Fix: Use an intermediate dilution step with a surfactant.[1]

Step-by-Step:

  • Prepare Assay Buffer: Ensure your buffer (e.g., PBS or HEPES) contains 0.05% Tween-80 or 0.1% BSA .[1] These act as dispersants to prevent micro-aggregate formation.[1]

  • Intermediate Dilution:

    • Dilute your 10 mM DMSO stock 1:10 into 100% Ethanol or PEG400 first.[1]

    • Why? This reduces the kinetic shock of hitting the water immediately.[1]

  • Final Addition:

    • Add the intermediate mix dropwise to the Assay Buffer while vortexing the buffer.[1]

    • Do not add buffer to the compound; always add compound to the buffer.[1]

Advanced Formulation (Animal/High Concentration)

For in vivo studies requiring higher doses, simple DMSO/Buffer mixes will fail.[1] You must use a vehicle system.[1]

Recommended Vehicle (The "10/40/50" Rule):

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG400 (Co-solvent)[1]

  • 50% Saline or PBS (Aqueous carrier)[1]

Workflow:

GStockSolid this compoundStep1Dissolve in DMSO(10% of final vol)Stock->Step1 WeighStep2Add PEG400(40% of final vol)Step1->Step2 MixStep3Vortex & Sonicate(Clear yellow solution)Step2->Step3Step4Add Saline/PBS(50% of final vol)Step3->Step4 Dropwise addFinalInjectable FormulationStep4->Final Filter Sterilize

Caption: Step-by-step vehicle formulation to prevent precipitation during in vivo preparation.

Troubleshooting & FAQs

Q: My solution turns cloudy immediately after adding the DMSO stock to my cell culture media. What happened? A: You experienced "crash out." The hydrophobic this compound molecules aggregated faster than they could disperse.[1]

  • Fix: Pre-warm your media to 37°C. Cold media accelerates precipitation.[1] Also, ensure your media contains serum (FBS) or BSA before adding the compound; proteins bind the drug and keep it in solution.[1]

Q: Can I use acid to dissolve it? It has nitrogen atoms. A: Generally, no .[1][2] While the triazole ring has basic nitrogen, the thiadiazole and thiophene components make the overall system weakly basic at best.[1] Strong acidification (pH < 4) might dissolve it but will likely be toxic to your cells or incompatible with enzymatic assays (DCTPP1 activity is pH sensitive).[1] Stick to neutral pH with co-solvents (DMSO/PEG).[1]

Q: I need to screen this against DCTPP1 but I'm getting variable IC50 data. A: This is a classic symptom of microprecipitation.[1] If the compound forms invisible aggregates, the enzyme might be inhibited by "promiscuous aggregation" rather than specific binding, or the effective concentration is lower than calculated.[1]

  • Validation: Include 0.01% Triton X-100 in your enzyme assay buffer.[1] If the inhibition disappears, your previous activity was an artifact of aggregation.[1]

Q: Is this compound light sensitive? A: The conjugated thiophene-triazole system suggests potential photosensitivity (UV absorption).[1]

  • Precaution: Store stocks in amber vials and avoid leaving clear tubes in direct sunlight or under strong hood lights for extended periods.

References

  • PubChem Compound Summary. (2025). This compound (CAS 353287-72-6).[1][3] National Center for Biotechnology Information.[1] Link

  • Requena, C. E., et al. (2014).[1][4] The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells.[1][4] Biochemical Journal.[1][4] (Contextual validation of DCTPP1 as a target). Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for general solubility protocols of lipophilic heterocycles).

Technical Support Center: ZINC4511851 Optimization Guide

[1]

Current Status: Operational Subject: Optimization of ZINC4511851 Concentration for IC50 Determination Target: dCTP Pyrophosphatase 1 (DCTPP1) / SARS-CoV-2 Orf9b Interactor Chemical Identity: 6-(3,4-dimethoxyphenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole[1]

Executive Summary & Compound Profile

User Query: How do I optimize the concentration range of this compound to determine an accurate IC50?

Technical Insight: this compound is a validated chemical probe for DCTPP1 (dCTP pyrophosphatase 1), an enzyme critical for the sanitization of the intracellular nucleotide pool.[1][2] It has also been identified in SARS-CoV-2 interactome studies as a modulator of Orf9b .[1]

The core challenge with this compound is its triazolo-thiadiazole scaffold .[1] While potent, this structure is highly hydrophobic and prone to aggregation-based inhibition (colloidal formation) if not handled with precise solvent protocols.[1] An inaccurate IC50 is often the result of compound precipitation masking the true enzymatic inhibition.[1]

Pre-Assay Preparation: Solubility & Handling

The #1 Failure Point: Direct dilution into aqueous buffer.[1] this compound has poor aqueous solubility.[1] Adding a high-concentration DMSO stock directly to a phosphate buffer will cause "crashing out" (micro-precipitation), leading to a flat-lined dose-response curve or false positives due to light scattering.[1]

Protocol: The "Intermediate Dilution" Method

Do not pipette directly from the 10 mM stock to the assay well.

  • Master Stock: Dissolve this compound to 10 mM in 100% anhydrous DMSO. Vortex for 30 seconds.[1]

  • Serial Dilution (in DMSO): Perform your 3-fold or half-log serial dilutions entirely within 100% DMSO .

    • Why? This ensures the compound remains soluble during the dilution steps.[1]

  • Intermediate Step: Transfer these DMSO dilutions into an "Intermediate Plate" containing assay buffer to create a 5x or 10x working concentration .

    • Critical Limit: Ensure the final DMSO concentration in the assay well does not exceed 5% (or the tolerance limit of DCTPP1, typically <2%).[1]

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate.

Assay Optimization: DCTPP1 Activity

To determine a robust IC50, you must operate under initial velocity conditions (linear phase).[1]

Recommended Assay Setup (Graphviz Visualization)

The following diagram outlines the logical flow for a standard Inorganic Pyrophosphate (PPi) release assay (e.g., Malachite Green or PPiLight), which is standard for DCTPP1.

DCTPP1_Assay_WorkflowStartStart: this compound(100% DMSO)DilutionSerial Dilution(in DMSO)Start->DilutionStep 1BufferIntermediate Dilution(Buffer + 10% DMSO)Dilution->BufferStep 2: Prevent ShockEnzymeAdd DCTPP1 Enzyme(Pre-incubation 15 min)Buffer->EnzymeStep 3: EquilibrateSubstrateAdd Substrate(dCTP @ Km)Enzyme->SubstrateStep 4: InitiateDetectionDetection(Malachite Green / PPiLight)Substrate->DetectionStep 5: Read Signal

Caption: Workflow for DCTPP1 inhibition assay using the Intermediate Dilution method to maintain this compound solubility.

Quantitative Parameters
ParameterRecommended ValueRationale
[Enzyme] DCTPP1 1 nM - 10 nMKeep [E] << IC50 (expected IC50 ~1-5 µM) to avoid titration regime.
[Substrate] dCTP At

(approx. 10-50 µM)
Measuring at

allows competitive and non-competitive inhibitors to be detected efficiently.[1]
Top Concentration 100 µMHigh enough to capture the upper plateau, but check for precipitation.[1]
Dilution Factor 3-fold (8-10 points)Provides high resolution around the inflection point.[1]
Incubation 15 min (Pre-incubation)Allows this compound to bind before competition with dCTP begins.[1]

Troubleshooting Guide

Issue 1: The Hill Slope is Steep (> 2.0)

Diagnosis: Aggregation. this compound contains a thiophene moiety and planar aromatic rings, making it a candidate for colloidal aggregation.[1] If the compound forms a "micelle-like" blob, it sequesters the enzyme non-specifically, leading to a steep "on/off" inhibition curve.[1]

Validation Protocol (Detergent Test):

  • Repeat the IC50 assay.[1]

  • Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.[1]

  • Result Analysis:

    • IC50 increases significantly (potency loss): The original inhibition was likely artifactual (aggregation).[1]

    • IC50 remains stable: The inhibition is specific.[1]

Issue 2: High Background / erratic readings

Diagnosis: Optical Interference. The triazolo-thiadiazole core may absorb light in the UV/Vis region.[1] If you are using a colorimetric assay (Malachite Green reads at ~620 nm), the compound might interfere if it precipitates.[1]

Solution:

  • Include a "Compound Only" control (No Enzyme) at the highest concentration tested.

  • If the signal is higher than the blank, subtract this value from your raw data.[1]

Decision Tree: Data Analysis

Troubleshooting_LogicStartAnalyze IC50 CurveSlopeCheckCheck Hill SlopeStart->SlopeCheckSteepSlope > 2.0SlopeCheck->SteepNormalSlope ~ 1.0SlopeCheck->NormalShallowSlope < 0.6SlopeCheck->ShallowAction_AggSuspect Aggregation:Add 0.01% Triton X-100Steep->Action_AggLikely ColloidalAction_ValidValid Mechanism:Proceed to Ki determinationNormal->Action_ValidIdealAction_SolSolubility Limit:Check for precipitationShallow->Action_SolPoor Solubility

Caption: Logic flow for interpreting IC50 curve anomalies specific to hydrophobic ZINC compounds.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell-based assays for SARS-CoV-2? A: Yes, but proceed with caution. While it targets DCTPP1 (which interacts with viral Orf9b), its cellular permeability and metabolic stability are distinct from its biochemical potency.[1] You must determine the EC50 (Effective Concentration) in cells, which is typically 5-10x higher than the biochemical IC50.[1] Ensure you use a cytotoxicity control (e.g., CellTiter-Glo) to confirm that viral reduction isn't just due to host cell death.[1]

Q: My IC50 is shifting between experiments. Why? A: This is likely due to enzyme stability or incubation time .[1]

  • Enzyme Stability: DCTPP1 can lose activity over time on ice.[1] Aliquot the enzyme and use fresh aliquots for each run.

  • Incubation: If this compound is a "slow-binder," the IC50 will decrease (become more potent) as you increase the pre-incubation time.[1] Standardize your pre-incubation to exactly 15 or 30 minutes.

Q: What is the expected IC50 value? A: Based on its designation as a chemical probe, specific inhibition should be in the low micromolar range (1 µM - 10 µM) .[1] If you are seeing inhibition only >50 µM, it is likely non-specific or the compound has degraded.[1]

References

  • Chemical Probes Portal. this compound Probe Characterization for DCTPP1. [Link][1]

  • Requena, C. E., et al. (2014).[1] Identification of dCTP Pyrophosphatase 1 (DCTPP1) Inhibitors. [Link][1]

  • Gordon, D. E., et al. (2020).[1][3] A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[1] Nature.[1] [Link]

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors.[1] Drug Discovery Today.[1] (Key reference for aggregation/Hill slope analysis). [Link]

ZINC4511851 in DMSO: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers utilizing ZINC4511851, and other small molecules, dissolved in dimethyl sulfoxide (DMSO). Authored from the perspective of a Senior Application Scientist, this document synthesizes established best practices with practical, field-tested advice to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the storage and handling of this compound in DMSO.

Q1: What is the recommended storage temperature for this compound dissolved in DMSO?

For long-term storage, it is highly recommended to store stock solutions of this compound in DMSO at -20°C or, preferably, -80°C.[1] Low temperatures are crucial for slowing down chemical reactions and enzymatic activities that can lead to the degradation of the compound. For short-term storage (i.e., a few days), refrigeration at 4°C is acceptable for many compounds, but this should be validated for your specific molecule.

It is critical to minimize the exposure of DMSO stock solutions to ambient room temperature. One study on a large collection of compounds showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year, indicating significant degradation or precipitation.[2]

Q2: How many times can I freeze-thaw my this compound DMSO stock solution?

Repeated freeze-thaw cycles should be avoided as they can compromise the integrity of the compound.[1] Each cycle increases the risk of water absorption due to condensation, which can lead to compound degradation.[3] It can also promote the precipitation of the compound out of solution, especially for poorly soluble molecules. Once a compound crystallizes from DMSO, it may not readily redissolve.

To mitigate this, it is best practice to aliquot your stock solution into smaller, single-use volumes upon initial preparation.[1] This allows you to thaw only the amount needed for a specific experiment. Studies have shown that for many compounds, up to 11 freeze-thaw cycles did not result in significant compound loss when handled properly.[3] However, this is compound-specific, and minimizing cycles is always the safest approach.

Q3: I noticed some precipitate in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing is a common issue, particularly with compounds that have limited solubility in DMSO, or when stored at very low temperatures. Here’s a step-by-step approach to address this:

  • Warm the Solution: Gently warm the vial to room temperature or slightly above (e.g., 37°C) to see if the precipitate redissolves.

  • Vortex or Sonicate: If warming alone is insufficient, vortex the solution vigorously or place it in a sonicator bath for a few minutes. This can help to break up and redissolve the precipitate.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved.

  • Solubility vs. Degradation: Be aware that while you may be able to redissolve the compound, the issue might be indicative of poor solubility, which could also affect your experimental results. In some cases, precipitation can be a greater issue than chemical degradation.[4]

If the precipitate does not redissolve, it is not advisable to use the supernatant, as the concentration will be unknown. In this case, a fresh stock solution should be prepared.

Q4: My DMSO is frozen. Is it still usable?

Yes, it is normal for pure DMSO to freeze at temperatures below 18.5°C (65.3°F).[5] If your DMSO arrives solidified, you can thaw it by warming the container to room temperature. This process does not negatively impact the quality of the DMSO.[5]

Q5: How important is the purity of the DMSO I use?

Using high-purity, anhydrous DMSO is critical for minimizing compound degradation. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water in DMSO can promote the hydrolysis of susceptible compounds. Therefore, it is essential to:

  • Use a reputable supplier of high-purity, anhydrous DMSO.

  • Keep the DMSO container tightly sealed when not in use.[5][6]

  • Consider storing DMSO under an inert gas like argon or nitrogen to minimize moisture absorption.[6]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound in DMSO.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or no biological activity 1. Compound degradation. 2. Compound precipitation. 3. Inaccurate initial concentration.1. Assess compound integrity via HPLC-MS or a similar analytical method. 2. Visually inspect for precipitate. If present, attempt to redissolve (see FAQ Q3). 3. Verify the accuracy of the initial weighing and dilution calculations.
Visible color change in the stock solution 1. Compound degradation leading to colored byproducts. 2. Oxidation of the compound.1. Discard the stock solution and prepare a fresh one. 2. Consider storing aliquots under an inert gas to prevent oxidation.
Precipitate forms when diluting into aqueous buffer 1. Poor aqueous solubility of this compound. 2. Exceeding the solubility limit in the final assay medium.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity to cells). 3. Use a multi-step dilution process to avoid shocking the compound with a rapid solvent change.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of your this compound stock solution.

Protocol 1: HPLC-MS Analysis for Compound Stability

This protocol allows for the quantitative assessment of compound integrity over time.

Materials:

  • This compound DMSO stock solution

  • High-purity DMSO (for dilution)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a mass spectrometer (MS) detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Time Point Zero (T0) Sample:

    • Immediately after preparing your this compound stock solution, dilute a small aliquot to a suitable concentration for HPLC-MS analysis (e.g., 1-10 µM) using your mobile phase or a compatible solvent.

    • Inject the sample and acquire the chromatogram and mass spectrum.

    • Record the peak area of the parent compound. This will be your baseline.

  • Incubation:

    • Store your stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Time Points (e.g., 1 week, 1 month, 3 months):

    • At each time point, thaw an aliquot of your stock solution (if frozen).

    • Prepare a sample for HPLC-MS analysis in the same manner as the T0 sample.

    • Inject the sample and acquire the data under the identical conditions as T0.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T0 peak area. A decrease in the peak area suggests degradation.

    • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. Analyze the mass spectra of these new peaks to help identify them.

Protocol 2: Visual Inspection for Precipitation

A simple yet effective method for routine checks.

  • Before each use, allow the frozen stock solution to thaw completely at room temperature.

  • Once thawed, vortex the vial gently.

  • Hold the vial up to a light source and look for any visible particles or cloudiness.

  • If any precipitate is observed, follow the steps outlined in FAQ Q3.

Section 4: Visualizations

Workflow for Assessing Compound Stability

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome prep Prepare fresh stock solution of this compound in DMSO t0 Take T0 sample for HPLC-MS analysis prep->t0 storage_rt Room Temperature t0->storage_rt Aliquot and store storage_4c 4°C t0->storage_4c Aliquot and store storage_neg20c -20°C t0->storage_neg20c Aliquot and store storage_neg80c -80°C t0->storage_neg80c Aliquot and store analysis Analyze samples at defined time points (e.g., 1 wk, 1 mo, 3 mo) storage_rt->analysis storage_4c->analysis storage_neg20c->analysis storage_neg80c->analysis hplc HPLC-MS Analysis analysis->hplc visual Visual Inspection analysis->visual decision Stable? hplc->decision visual->decision proceed Proceed with experiments decision->proceed Yes troubleshoot Troubleshoot storage conditions or reprepare decision->troubleshoot No

Caption: Workflow for assessing the stability of this compound in DMSO.

Factors Influencing Compound Stability in DMSO

G center Compound Stability temp Temperature center->temp water Water Content center->water light Light Exposure center->light oxygen Oxygen center->oxygen ph pH (from additives) center->ph cycles Freeze-Thaw Cycles center->cycles concentration Concentration center->concentration

Caption: Key factors affecting compound stability in DMSO solutions.

References

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024-08-20).
  • What is the best right way of storing DMSO in research lab? - ResearchGate. (2015-06-10). Retrieved from [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes - Etra Organics. (2025-10-20). Retrieved from [Link]

  • Issues in Compound Storage in DMSO - Ziath. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 895-901. Retrieved from [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI. Retrieved from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • DIMETHYL SULFOXIDE (DMSO) - University of Waterloo. Retrieved from [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009-07-17). Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707-714. Retrieved from [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition | Organic Process Research & Development - ACS Publications. (2021-12-01). Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Retrieved from [Link]

  • Degradation Pathways | Request PDF - ResearchGate. Retrieved from [Link]

  • Chemical and physical properties of zinc - MEL Science. Retrieved from [Link]

  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • Understanding the variations in degradation pathways and generated by-products of antibiotics in modified TiO2 and ZnO photodegradation systems: A comprehensive review - PubMed. (2024-09-06). Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. Retrieved from [Link]

  • Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF. (2025-08-09). Retrieved from [Link]

  • Zang, X., Liu, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 169. Retrieved from [Link]

  • Dimethyl sulfoxide - Wikipedia. Retrieved from [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent - ACS Publications. (2012-02-22). Retrieved from [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. Retrieved from [Link]

  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018-02-02). Retrieved from [Link]

  • (PDF) Stability of Screening Compounds in Wet DMSO - ResearchGate. Retrieved from [Link]

  • Concentration effect of DMSO-dry bonding on the stability of etch-and-rinse bonds - PubMed. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Compounds like ZINC4511851

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: You've identified a promising hit from your screen, ZINC4511851, that shows compelling activity in your primary assay. This is a critical juncture in your research. The journey from a "hit" to a validated "probe" or "lead" is fraught with challenges, the most common of which is ensuring the observed biological effect is a direct consequence of modulating your intended target, and not due to unforeseen "off-target" interactions.[1]

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, experimentally-driven framework for proactively identifying and minimizing off-target effects. We will use the hypothetical hit, this compound, as a working example to illustrate these principles. Our goal is to instill confidence that the phenotype you observe is unequivocally linked to the target you are studying.[2]

Part 1: The Core Problem - Why Worry About Off-Target Effects?

Off-target effects occur when a small molecule, like this compound, interacts with proteins other than the intended therapeutic target.[1] These unintended interactions are a primary cause of misleading experimental data, unexpected toxicity, and late-stage drug development failures.[3] A compound that appears potent in an initial assay may, in reality, be achieving its effect through a completely different pathway, rendering your subsequent research on the intended target invalid.

Therefore, a rigorous, multi-pronged approach to de-risking your compound is not just recommended; it is essential for the integrity and success of your research.[4]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise when working with a new chemical entity like this compound.

FAQ 1: "My dose-response curve for this compound is unusually steep or has a U-shape. Could this indicate off-target effects?"

Answer: Absolutely. A standard sigmoidal dose-response curve suggests a specific, saturable interaction with a single target.[5] Deviations from this classic shape can be a red flag.

  • Unusually Steep Curves: A very steep curve can indicate that at higher concentrations, your compound is engaging multiple targets, leading to a rapidly amplifying, and potentially non-specific, cellular response.

  • U-shaped or Biphasic Curves: This non-monotonic response is a strong indicator of complex pharmacology.[6] It could mean that at low concentrations, this compound is hitting your high-affinity intended target, but at higher concentrations, it engages a lower-affinity off-target that produces an opposing or confounding biological effect.[6]

Troubleshooting Steps:

  • Re-evaluate Potency: Determine the EC50/IC50 from the initial phase of the curve and try to conduct subsequent cell-based assays at concentrations no more than 10-20 times this value.[7]

  • Orthogonal Assays: Test this compound in a different assay format that measures a distinct downstream event of your target's activity. If the potency and curve shape differ dramatically, it suggests assay-specific artifacts or off-target effects.

  • Metabolomics Analysis: A dose-response metabolomics study can reveal how the cellular metabolic network is perturbed at different compound concentrations, potentially highlighting the engagement of off-target pathways.[8]

FAQ 2: "I've confirmed this compound binds my target in a biochemical assay, but the cellular phenotype I see doesn't match what I expect from target inhibition. What's going on?"

Answer: This is a classic and challenging scenario. While direct biochemical binding is a great first step, it doesn't guarantee the compound's action in a complex cellular environment is solely through that target.[9] Several factors could be at play:

  • Dominant Off-Target Effect: this compound might have a more potent or biologically dominant effect on an unknown off-target in the cell.

  • Compound Metabolism: The compound could be metabolized into an active form that has a different target profile.[1]

  • Indirect Effects: The observed phenotype might be a downstream consequence of an off-target interaction that indirectly affects your pathway of interest.

Troubleshooting Workflow:

This situation requires a systematic approach to confirm "target engagement" in a cellular context and to broadly screen for off-targets.

G cluster_0 Troubleshooting: Mismatched Biochemical vs. Cellular Data Biochem_Hit This compound binds Target X in vitro (e.g., SPR, ITC) Decision1 Is there direct evidence of Target X engagement in cells? Biochem_Hit->Decision1 Unexpected_Phenotype Unexpected or inconsistent cellular phenotype observed Unexpected_Phenotype->Decision1 CETSA Perform Cellular Thermal Shift Assay (CETSA) for Target X Decision1->CETSA No NanoBRET Perform NanoBRET® Target Engagement Assay for Target X Decision1->NanoBRET No Decision2 Target Engagement Confirmed? CETSA->Decision2 NanoBRET->Decision2 OffTarget_Screen Initiate Broad Off-Target Screening Campaign Decision2->OffTarget_Screen No Hypothesis_Refinement Re-evaluate hypothesis. Phenotype may be due to complex polypharmacology. Decision2->Hypothesis_Refinement Yes Hypothesis_Refinement->OffTarget_Screen

Caption: Workflow for diagnosing mismatched biochemical and cellular data.

FAQ 3: "How can I proactively identify potential off-targets for this compound before I invest heavily in cellular experiments?"

Answer: This is the ideal approach. A combination of computational (in silico) prediction and broad experimental screening is the most robust strategy.[10][11]

Step 1: In Silico (Computational) Prediction

Before you even step into the wet lab, computational tools can provide a valuable roadmap of potential off-targets based on the chemical structure of this compound.[12] These methods generally fall into two categories:

  • Ligand-Based: These tools compare the 2D or 3D structure of your compound to databases of known ligands. The underlying principle is that structurally similar molecules often bind to similar targets.[13]

  • Structure-Based (Docking): If the 3D structures of potential off-targets are known, you can computationally "dock" this compound into their binding sites to predict binding affinity.[13]

Recommended Publicly Available Tools:

Tool NameApproachKey Feature
SwissTargetPrediction Ligand-based (2D/3D similarity)Provides a ranked list of likely targets and the classes they belong to.
SEA (Similarity Ensemble) Ligand-based (Chemical similarity)Compares your molecule against a large database of annotated ligands.
SuperPred Ligand-basedPredicts target protein classes based on the compound's structure.
CSNAP Ligand-basedCreates chemical similarity networks to predict targets.

Note: While powerful, these are predictions and all high-probability hits MUST be validated experimentally.[12][14]

Step 2: Broad Experimental Screening

The predictions from in silico tools can guide your experimental validation. A common and highly effective approach is to screen your compound against large panels of proteins, particularly kinases, as they are a frequent source of off-target interactions.

  • Kinome Profiling: Submit this compound to a commercial service (e.g., Promega, Carna Biosciences, Pharmaron) for screening against a panel of hundreds of kinases.[9][15][16] This provides a quantitative measure of your compound's selectivity. A highly selective compound will inhibit very few kinases, while a "dirty" compound will hit many.[15]

Part 3: Key Experimental Protocols for Off-Target Validation

Here are detailed methodologies for crucial experiments in your workflow.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is the gold standard for verifying that your compound binds to its intended target within the complex environment of an intact cell.[17][18][19] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, increasing its melting temperature.[19]

Objective: To generate a "melt curve" for your target protein in the presence and absence of this compound. A shift in the curve upon compound treatment indicates direct target engagement.[20]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Grow your cell line of interest to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound (typically 10-20x the cellular EC50) for a predetermined time (e.g., 1-2 hours) at 37°C.[7]

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments), followed by a cooling step.[7]

  • Lysis: Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

  • Detection: Carefully collect the supernatant. Analyze the amount of your specific target protein remaining in the soluble fraction for each temperature point using Western blotting or other protein detection methods like AlphaScreen®.[7]

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the curve for the treated sample confirms thermal stabilization and thus, target engagement.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Using a Structurally Unrelated Negative Control

Principle: A crucial validation step is to use a "negative control" compound. This should be a molecule that is structurally similar to this compound but is inactive against your intended target. If this inactive analog fails to produce the cellular phenotype, it strengthens the case that the phenotype observed with this compound is on-target.[21]

Objective: To demonstrate that the observed cellular phenotype is specific to the chemical scaffold of this compound that engages the target.

Methodology:

  • Acquire or Synthesize: Obtain a close structural analog of this compound. Ideally, this compound will have been shown to be inactive in your primary biochemical assay.

  • Dose-Response Testing: Run a full dose-response curve of the negative control in your primary cellular assay, alongside this compound.

  • Phenotypic Comparison: Test the negative control at the same concentration that gives a maximal effect with this compound.

  • Interpretation:

    • Ideal Outcome: The negative control shows no activity in the cellular assay. This provides strong evidence for on-target activity.

    • Ambiguous Outcome: The negative control is also active. This suggests the phenotype may be due to an off-target shared by both compounds or a general property of the chemical scaffold (e.g., toxicity, membrane disruption).

Conclusion: Towards a Validated Chemical Probe

Minimizing and understanding off-target effects is a cornerstone of rigorous chemical biology and drug discovery.[2][4] By employing a systematic approach that combines in silico prediction, broad selectivity profiling, direct measurement of cellular target engagement, and the use of appropriate controls, you can build a robust body of evidence. This process transforms a preliminary hit like this compound into a validated chemical probe, giving you confidence in your data and paving the way for groundbreaking discoveries.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Naeem, M., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols, 15(12), 3873-3901. Retrieved from [Link]

  • Gupta, R. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 816. Retrieved from [Link]

  • Mouse Biology Program. Off-Target Mutagenesis Detection. Retrieved from [Link]

  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(9), 1647-1653. Retrieved from [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-188. Retrieved from [Link]

  • Luan, Y., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols, 15(12), 3873-3901. Retrieved from [Link]

  • Jian, C., et al. (2018). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry, 90(2), 1249-1257. Retrieved from [Link]

  • CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from [Link]

  • Anighoro, A., et al. (2014). Computational/in silico methods in drug target and lead prediction. Journal of Medicinal Chemistry, 57(21), 8873-8888. Retrieved from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. Retrieved from [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Oxford Academic. (2025, May 8). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. Retrieved from [Link]

  • ResearchGate. (2017, August 30). Unconventional dose response curves. How does one explain a U-shaped curve? Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Pharmaron. Kinase Panel Profiling. Retrieved from [Link]

  • GraphPad. Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]

  • Oligonucleotide Therapeutics Society. (2024, May 2). In-silico siRNA Off-Target Predictions: What Should We Be Looking For? Retrieved from [Link]

  • Pamgene. Kinase Activity Profiling Services. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

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Technical Support Center: Resolving Autofluorescence Interference from ZINC4511851

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing compounds from the ZINC database. This guide provides in-depth troubleshooting strategies for a common challenge in fluorescence-based assays: autofluorescence, with a focus on investigating and mitigating interference from small molecules like ZINC4511851. While specific spectral data for every compound in the vast ZINC library is not always available, this guide will equip you with the foundational principles and actionable protocols to diagnose and resolve autofluorescence issues in your experiments.

Part 1: Foundational Troubleshooting - Is this compound the Source of Autofluorescence?

The first critical step is to determine if the observed background signal originates from your compound of interest. This section will guide you through the essential preliminary experiments.

Question: I'm observing a high background signal in my fluorescence assay after adding this compound. How can I confirm the compound is the source?

Answer:

This is a common issue when working with novel small molecules. The unexpected signal could be due to several factors, including the compound itself, contaminated reagents, or endogenous cellular autofluorescence.[1][2] To systematically isolate the source, you should perform the following control experiments:

  • Compound-Only Control: Prepare a sample containing only this compound in your assay buffer (without cells or other reagents). Measure the fluorescence across a broad range of excitation and emission wavelengths on a plate reader or spectrofluorometer. A signal significantly above the buffer-only blank would strongly indicate that the compound is fluorescent.

  • Vehicle Control: If this compound is dissolved in a solvent like DMSO, ensure you run a control with the same final concentration of the solvent in your assay to rule out fluorescence from the vehicle itself.

  • Unlabeled Sample Control: For cell-based assays, an essential control is an unlabeled sample (cells in buffer/media) to which you add the compound. This will help you determine if the compound's fluorescence is altered by the biological environment or if it's interacting with cellular components to produce a signal.[1]

Part 2: Characterizing the Autofluorescence of this compound

Once you've confirmed that this compound is fluorescent, the next step is to characterize its spectral properties. This information is crucial for designing effective mitigation strategies.

Question: I've confirmed this compound is fluorescent. How do I determine its excitation and emission spectra?

Answer:

Characterizing the spectral properties of your compound is a critical step. You can achieve this using a spectrofluorometer or a plate reader with spectral scanning capabilities.

Experimental Protocol: Determining Excitation and Emission Spectra

  • Prepare a solution of this compound in your assay buffer at the working concentration.

  • Excitation Scan: Set the emission wavelength to a preliminary value (e.g., 525 nm for green fluorescence) and scan a range of excitation wavelengths (e.g., 350-500 nm). The peak of this scan is the optimal excitation wavelength.

  • Emission Scan: Set the excitation to the optimal wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 450-700 nm). The peak of this scan is the optimal emission wavelength.

  • Generate a Full Spectrum: With the excitation and emission maxima identified, you can generate a complete spectral profile for this compound.

This spectral data will be invaluable for the mitigation strategies discussed below. There are also online tools available to visualize and compare spectra.[3][4]

Part 3: Mitigation Strategies for this compound Autofluorescence

With the spectral properties of this compound characterized, you can now employ several strategies to minimize its interference with your assay signal.

Spectral Separation

Question: How can I use the spectral data of this compound to reduce its interference?

Answer:

The simplest approach is to spectrally separate the signal from your intended fluorophore from the autofluorescence of this compound.

  • Choose Fluorophores with Red-Shifted Spectra: Autofluorescence from small molecules and endogenous cellular components is often strongest in the blue and green regions of the spectrum.[1][5] If your experimental design allows, select primary or secondary antibodies conjugated to fluorophores that excite and emit in the red or far-red regions (e.g., those with emission >650 nm).[6] This can often move your signal away from the compound's autofluorescence.

  • Optimize Filter Sets: Use narrow bandpass filters on your microscope or plate reader to specifically collect the emission from your fluorophore of interest while excluding as much of the autofluorescence from this compound as possible.

Chemical Quenching

Question: Are there any reagents I can add to my sample to quench the autofluorescence of this compound?

Answer:

Yes, several chemical quenching agents can reduce autofluorescence, although their effectiveness against a specific compound can vary. It is crucial to test these quenchers to ensure they do not negatively impact your specific staining.

Quenching AgentMechanism of Action & TargetConsiderations
Sudan Black B A lipophilic dye that is effective at quenching autofluorescence from lipofuscin.[5][7]Can introduce a dark precipitate; requires careful washing.
Copper Sulfate (CuSO₄) Thought to act as an electron scavenger, quenching fluorescence through collisional contact.[8][9]Can reduce the intensity of specific fluorescent signals if used at high concentrations.[8]
Sodium Borohydride (NaBH₄) Reduces aldehyde-induced autofluorescence resulting from fixation.[1][5]Can have variable effects and may damage tissue epitopes.
Commercial Quenching Reagents (e.g., TrueVIEW™, TrueBlack™) Often contain a mix of components to target various sources of autofluorescence, including lipofuscin and other endogenous molecules.[7][8]Generally provide reliable and broad-spectrum quenching.

Experimental Protocol: Testing a Chemical Quencher

  • Prepare your samples as usual, including incubation with this compound.

  • Before the final imaging/reading step, incubate a subset of your samples with the chosen quenching agent according to the manufacturer's protocol or published literature.

  • Include a control group that is not treated with the quencher.

  • Compare the signal-to-noise ratio between the treated and untreated samples to determine the efficacy of the quenching agent.

Computational Correction: Spectral Unmixing

Question: I am using a multi-color fluorescence assay, and the autofluorescence of this compound overlaps with several of my fluorophores. What can I do?

Answer:

This is an ideal scenario for a computational approach called spectral unmixing . This technique is available on most modern confocal microscopes and spectral flow cytometers. It relies on the principle that the total fluorescence signal in each pixel is a linear combination of the signals from each fluorophore present, including the autofluorescence from your compound.[10][11]

To perform spectral unmixing, you need to create a "spectral fingerprint" for each fluorescent component in your sample.

Experimental Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • Your Fluorophores: Prepare single-stained samples for each fluorophore in your panel.

    • This compound Autofluorescence: Prepare a sample containing only your cells/tissue and this compound.

  • Image Your Fully Stained Sample: Acquire a full spectral image (a "lambda stack") of your experimental sample containing all fluorophores and this compound.

  • Apply the Unmixing Algorithm: Use the software on your instrument to unmix the experimental image using the reference spectra. The algorithm will computationally subtract the contribution of this compound's autofluorescence from the channels of your other fluorophores.[12][13]

Part 4: Advanced Techniques - Time-Resolved Fluorescence

Question: Are there more advanced methods to separate my signal from the autofluorescence of this compound?

Answer:

Yes, for very challenging cases, you can use time-resolved fluorescence microscopy (TRFM) or fluorescence lifetime imaging microscopy (FLIM) . These techniques separate fluorophores based on their fluorescence lifetime (the average time a molecule spends in the excited state) rather than their emission spectra.[14][15]

Most autofluorescent species, including many small molecules, have very short fluorescence lifetimes (typically <1 ns). In contrast, many commercially available long-lifetime fluorophores (e.g., lanthanide chelates) have lifetimes in the microsecond to millisecond range. By using a pulsed laser and time-gated detection, you can collect the emission signal after the short-lived autofluorescence has decayed, effectively isolating the signal from your long-lifetime probe.[16][17]

Visualizations

Workflow for Troubleshooting Compound Autofluorescence

A High background signal observed with this compound B Run Controls: - Compound-only - Vehicle-only - Unlabeled sample + compound A->B C Is compound fluorescent? B->C D Source is likely contamination or endogenous autofluorescence. Troubleshoot assay components. C->D No E Characterize Spectra: Determine Excitation and Emission Maxima C->E Yes F Mitigation Strategy Selection E->F G Spectral Separation: - Use red-shifted dyes - Optimize filters F->G Minimal Spectral Overlap H Chemical Quenching: - Test agents like Sudan Black B, CuSO4 - Use commercial kits F->H Moderate Spectral Overlap I Computational Correction: - Acquire reference spectra - Perform spectral unmixing F->I Significant Spectral Overlap J Advanced Technique: - Time-Resolved Fluorescence - Use long-lifetime probes F->J Persistent Interference K Problem Resolved G->K H->K I->K J->K

Caption: A decision-making workflow for identifying and mitigating compound autofluorescence.

Principle of Linear Spectral Unmixing

cluster_0 Input Signals cluster_1 Reference Spectra cluster_2 Output Signals A Mixed Signal (from experiment) E Spectral Unmixing Algorithm A->E B Fluorophore A (single stain) B->E C Fluorophore B (single stain) C->E D This compound (compound only) D->E F Unmixed Signal A E->F G Unmixed Signal B E->G H Unmixed this compound Signal E->H

Caption: The process of separating mixed fluorescence signals using reference spectra.

Frequently Asked Questions (FAQs)

Q1: Could the autofluorescence be coming from my cells/tissue instead of the compound? A1: Absolutely. Many endogenous molecules like NADH, collagen, and riboflavin are naturally fluorescent.[1] This is why running an "unlabeled sample" control (cells/tissue without any fluorescent labels or your compound) is critical to establish a baseline level of autofluorescence for your biological sample.

Q2: Can changing my fixation method reduce autofluorescence? A2: Yes. Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence by reacting with amines to form Schiff bases.[5] If your protocol allows, consider using an organic solvent fixative like ice-cold methanol or ethanol, which typically results in lower autofluorescence.[1]

Q3: My compound seems to be quenching my fluorescent signal instead of adding to it. What is happening? A3: This phenomenon is known as quenching, and it can occur if the absorption spectrum of your compound overlaps with the emission spectrum of your fluorophore (an "inner filter effect").[18] Essentially, the compound absorbs the light emitted by your fluorophore, leading to a decreased signal. Running absorbance scans of your compound is necessary to diagnose this issue.

Q4: At what concentration should I test this compound for autofluorescence? A4: You should always test for autofluorescence at the highest concentration you plan to use in your experiments.[18] Compound autofluorescence is concentration-dependent, so it's essential to assess the worst-case scenario.

References

  • OMLC. (n.d.). Zinc octaethylporphyrin, [ZnOEP]. Oregon Medical Laser Center. Retrieved from [Link]

  • MEL Science. (n.d.). Chemical and physical properties of zinc. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 15(10), 1256-1269. Retrieved from [Link]

  • Warren, S. C., Margineanu, A., Alibhai, D., Kelly, D. J., Talbot, C., Alexandrov, Y., ... & French, P. M. (2005). Time-resolved fluorescence microscopy. Photochemical & Photobiological Sciences, 4(10), 757-763. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from [Link]

  • Klaren, W. D., Li, Z., & Hsieh, J. H. (2019). High-Throughput Screening to Predict Chemical-Assay Interference. SLAS technology: translating life sciences innovation, 24(4), 381-392. Retrieved from [Link]

  • Warren, S. C., Margineanu, A., Alibhai, D., Kelly, D. J., Talbot, C., Alexandrov, Y., ... & French, P. M. (2005). Time-resolved fluorescence microscopy. Photochemical & Photobiological Sciences, 4(10), 757-763. Retrieved from [Link]

  • MOUTA, C., BAPTISTA, M., & PINTO, V. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. Acta medica portuguesa, 36(2), 99-110. Retrieved from [Link]

  • University of Helsinki Wiki. (2024, March 18). Quenching Autofluorescence. Retrieved from [Link]

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  • PicoQuant. (n.d.). Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. Retrieved from [Link]

  • Dunn, A. K., & Richards-Kortum, R. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. Retrieved from [Link]

  • Wang, H., Li, S., Wang, T., Wang, Y., Zhang, Y., & Chen, X. (2023). AutoUnmix: an autoencoder-based spectral unmixing method for multi-color fluorescence microscopy imaging. Biomedical optics express, 14(9), 4697-4712. Retrieved from [Link]

  • Google Patents. (2021). US20210404918A1 - Optical clearing and auto-fluorescence quenching solutions and method of use for enhanced microscopy imaging of biological tissues.
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  • YouTube. (2020, April 2). Introduction to spectral unmixing. Retrieved from [Link]

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Technical Support Center: Overcoming ZINC4511851 Drug Resistance In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Note on ZINC4511851: As this compound is a compound from a broad screening library without publicly available data on its mechanism of action, this guide will proceed under a common and well-researched hypothetical scenario. We will assume This compound is a novel, potent, ATP-competitive tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) , specifically designed for non-small cell lung cancer (NSCLC) harboring EGFR-activating mutations (e.g., Exon 19 deletion or L858R). This allows us to ground our troubleshooting in established, real-world mechanisms of TKI resistance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have when starting their in vitro resistance studies with this compound.

Q1: Which cell lines are best to start with for generating this compound resistance?

A1: The choice of cell line is critical. You should start with a well-characterized, this compound-sensitive NSCLC cell line harboring an EGFR-activating mutation. Recommended starting points include:

  • PC-9: Carries an EGFR exon 19 deletion.

  • HCC827: Also carries an EGFR exon 19 deletion.

  • NCI-H1975: This line is unique as it carries both the L858R activating mutation and the T790M resistance mutation. It should be used as a positive control for resistance, as it is expected to be inherently less sensitive to a first-generation type inhibitor like our hypothetical this compound.

Q2: How do I determine the starting concentration of this compound for inducing resistance?

A2: First, you must determine the half-maximal inhibitory concentration (IC50) of this compound in your chosen parental (sensitive) cell line. A typical starting concentration for generating resistance is at or slightly below the IC50.[1] This concentration is high enough to exert selective pressure, killing the majority of sensitive cells, but low enough to allow a small population of potentially resistant cells to survive and proliferate.

Q3: How long does it typically take to develop a resistant cell line?

A3: The timeline can vary significantly, ranging from 3 to 18 months.[2] Factors influencing this include the cell line's genetic stability, the specific mechanism of resistance, and the drug exposure strategy (continuous vs. pulsed).[2][3][4] Patience and careful monitoring are key.

Q4: What is the definitive method to confirm that my cell line is truly resistant?

A4: The gold standard is to demonstrate a statistically significant rightward shift in the dose-response curve, resulting in a higher IC50 value compared to the parental cell line.[5] A 2- to 8-fold increase is often considered clinically relevant resistance, though higher levels can be achieved in the lab.[2] This must be a stable phenotype, meaning the resistance is maintained after several passages in drug-free media.[6]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: All my cells die after adding this compound. I can't establish a surviving population.

  • Possible Cause: The initial drug concentration is too high. Even a concentration equal to the IC50 can be too stringent and may not leave any surviving clones.

  • Solution: Reduce the starting concentration. Begin at a concentration equivalent to the IC20 or IC25 (the concentration that inhibits 20-25% of cell growth). This provides a gentler selective pressure. Gradually increase the concentration in a stepwise manner as the cell population recovers and begins to proliferate consistently at the given dose.[1][4]

  • Expert Insight: This "dose escalation" method is a robust way to select for stable resistance mechanisms.[4] It more closely mimics the clinical scenario where drug concentrations fluctuate. Always maintain a parallel culture of parental cells treated with the vehicle (e.g., DMSO) to control for culture-induced artifacts.[7]

Problem 2: The IC50 of my "resistant" line is only marginally higher (e.g., <2-fold) than the parental line.

  • Possible Cause 1: The resistance is not yet stable. The cells may be transiently adapting rather than having acquired a stable genetic or epigenetic change.

  • Solution 1: Continue the dose escalation. The goal is to culture the cells until they can proliferate robustly in a concentration of this compound that is several-fold higher than the original IC50.

  • Possible Cause 2: Your assay is not sensitive enough, or there is high variability.

  • Solution 2: Optimize your cell viability assay. Ensure you are seeding an appropriate number of cells and that the assay is read within the linear range. Consider switching to a more sensitive assay. For instance, the CellTiter-Glo® (ATP-based) assay is often more sensitive than colorimetric assays like MTT.[8] Always include positive (e.g., staurosporine) and negative (vehicle) controls.

Problem 3: My resistant cells grow much slower than the parental cells, even in drug-free media.

  • Possible Cause: The mechanism of resistance may impart a fitness cost. For example, overexpression of an efflux pump can be metabolically taxing.

  • Solution: This is a common biological phenomenon. It's crucial to characterize the doubling time of your resistant line compared to the parental line. This information is important for interpreting subsequent experiments. Maintain the resistant line under constant drug pressure to prevent the loss of the resistance mechanism, but also freeze down early passages.[6]

Problem 4: I've confirmed resistance, but sequencing of the EGFR gene shows no T790M "gatekeeper" mutation. What should I check next?

  • Expert Insight: The absence of an on-target mutation like T790M strongly suggests the activation of a "bypass pathway."[9] Cancer cells can evade a targeted inhibitor by activating a parallel signaling pathway to restore downstream signaling for survival and proliferation.

  • Next Steps:

    • Check for MET Amplification: This is one of the most common bypass mechanisms for EGFR TKI resistance.[10][11][12] It can be detected by quantitative PCR (qPCR) to assess MET gene copy number or by Fluorescence In Situ Hybridization (FISH).

    • Probe Downstream Signaling Pathways: Use Western blotting to analyze the phosphorylation status of key signaling nodes downstream of both EGFR and potential bypass receptors.[13] Key proteins to probe include:

      • PI3K/AKT Pathway: p-AKT (Ser473), p-p85 PI3K (Tyr458).[14]

      • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204).

      • EGFR Activity: p-EGFR (Tyr1068).

    • Rationale: In a resistant cell line with a bypass pathway, you would expect to see restored phosphorylation of AKT and/or ERK even in the presence of this compound, while p-EGFR remains inhibited.[15]

Expected Western Blot Patterns in Resistant Cells p-EGFR p-AKT p-ERK Interpretation
Parental (Sensitive) + this compound ↓↓↓↓↓↓↓↓↓On-target pathway inhibition.
Resistant (T790M) + this compound On-target resistance; EGFR is reactivated.[16]
Resistant (MET Bypass) + this compound ↓↓↓↑↑↑↑Bypass signaling restores downstream pathways.[15]

Section 3: Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol uses a continuous, dose-escalation method.

  • Determine Parental IC50: Perform a dose-response experiment with the parental cell line (e.g., PC-9) to determine the IC50 of this compound.

  • Initial Exposure: Seed parental cells and allow them to adhere. Treat the cells with this compound at a starting concentration equal to the IC20. Culture a parallel flask with vehicle (DMSO) only.

  • Monitoring and Media Changes: Replace the media with fresh, drug-containing media every 3-4 days. Monitor the cells for signs of death and survival. Initially, a large-scale cell death is expected.

  • Expansion of Survivors: Once a small population of surviving cells begins to form colonies and proliferate, allow them to reach ~70-80% confluency.

  • Dose Escalation: Passage the surviving cells and increase the this compound concentration (e.g., by 1.5 to 2-fold).

  • Repeat: Repeat steps 3-5, gradually increasing the drug concentration over several months. At each stable concentration, freeze down a stock of cells.[1]

  • Final Characterization: Once the cells can tolerate a concentration several-fold higher than the initial IC50, characterize their resistance profile (see Protocol 2).

Protocol 2: IC50 Determination by CellTiter-Glo® Assay
  • Cell Seeding: Seed both parental and putative resistant cells in a 96-well opaque white plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Include wells with media only for background measurement.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Drug Addition: Prepare a serial dilution of this compound. Add the drug to the wells and incubate for 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent as per the manufacturer's protocol.[17]

  • Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared CellTiter-Glo® reagent to each well.[17]

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measurement: Read luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized response vs. log concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[18]

Section 4: Visualization of Key Pathways and Workflows

Diagram 1: EGFR Signaling and Resistance Mechanisms

This diagram illustrates the point of inhibition by this compound and the two primary mechanisms of resistance discussed: the on-target T790M mutation and the MET bypass pathway.

EGFR_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (L858R) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Phosphorylates MET MET Receptor MET->PI3K Bypasses EGFR Block MET->RAS Bypasses EGFR Block ZINC This compound ZINC->EGFR T790M T790M Mutation (On-Target Resistance) T790M->EGFR Prevents Binding Increases ATP Affinity MET_Amp MET Amplification (Bypass Resistance) MET_Amp->MET Activates AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: EGFR signaling, this compound inhibition, and resistance pathways.

Diagram 2: Workflow for Developing and Characterizing a Resistant Cell Line

This workflow provides a logical sequence of steps from initial cell line selection to final mechanistic analysis.

Workflow start Start: Select Parental Cell Line (e.g., PC-9) ic50 1. Determine Parental IC50 of this compound start->ic50 develop 2. Generate Resistant Pool via Dose Escalation (3-12 months) ic50->develop confirm 3. Confirm Resistance: Re-calculate IC50 develop->confirm confirm->develop No, continue escalation stable Stable Resistance? (>5-fold shift) confirm->stable Yes sequence 4. Sequence EGFR Kinase Domain stable->sequence t790m T790M Mutation Found? sequence->t790m on_target Conclusion: On-Target Resistance t790m->on_target Yes bypass 5. Investigate Bypass Pathways t790m->bypass No end End: Characterized Resistant Model on_target->end western Western Blot: p-AKT, p-ERK bypass->western met qPCR/FISH: MET Amplification bypass->met off_target Conclusion: Bypass Resistance western->off_target met->off_target off_target->end

Caption: Workflow for generating and validating resistant cell lines.

References

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  • Bentz, J., O'Connor, M. P., & Bednarczyk, D. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 15(4), 1165–1175. [Link]

  • Engelman, J. A., Zejnullahu, K., Mitsudomi, T., Song, Y., Hyland, C., Park, J. O., ... & Jänne, P. A. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043. [Link]

  • Smalley, K. S., & Lioni, M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Humana Press, Totowa, NJ. 147-159. [Link]

  • Ma, C., Wei, S., & Song, Y. (2011). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of thoracic disease, 3(1), 10. [Link]

  • Lizee, G., Gonzalez, A., & Topalian, S. L. (2011). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of visualized experiments: JoVE, (54), e2850. [Link]

  • Wang, W., Li, Q., & Tan, S. (2019). Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer. Translational lung cancer research, 8(Suppl 4), S420. [Link]

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  • Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., ... & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]

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Validation & Comparative

Comparative Analysis: ZINC4511851 vs. ZINC4326719 Potency & Application Guide

[1]

Executive Summary

This compound and ZINC4326719 are functionally equivalent, nanomolar-potency chemical probes targeting DCTPP1 (dCTP pyrophosphatase 1). Identified through structure-based virtual screening and validated in biochemical assays, these compounds exhibit nearly identical inhibitory profiles (IC₅₀ ~19–20 nM). They are critical tools for studying nucleotide pool sanitation, cancer cell metabolism, and recently, host-factor interactions in SARS-CoV-2 pathogenesis.

This guide details their mechanistic basis, experimental protocols for validation, and their utility in pre-clinical drug development.

Technical Specifications & Potency Data

The following table synthesizes the physicochemical and biological data for both compounds. Note the statistical overlap in their inhibitory constants, suggesting they belong to the same chemotype/scaffold series.

FeatureZINC4326719 This compound Significance
Primary Target DCTPP1 (dCTPase)DCTPP1 (dCTPase)Nucleotide pool sanitation enzyme.[1]
Potency (IC₅₀) 19 nM 20 nM High-affinity inhibition (Low nanomolar range).
Binding Mode Competitive / Active SiteCompetitive / Active SiteLikely binds to the dCTP substrate pocket.
Application Cancer Metabolism, AntiviralCancer Metabolism, AntiviralUsed to induce genomic instability in cancer.
Solubility DMSO Soluble (>10 mM)DMSO Soluble (>10 mM)Suitable for in vitro and cell-based assays.
Status Pre-clinical ProbePre-clinical ProbeNot FDA approved; Research Use Only.

Analyst Insight: The difference between 19 nM and 20 nM is within the margin of error for standard enzymatic assays (Malachite Green/Colorimetric). Researchers should view these as interchangeable probes for validating DCTPP1 biology. Using both in parallel provides a robust control against off-target effects inherent to single-compound studies.

Mechanism of Action: The Nucleotide Sanitation Pathway

DCTPP1 is a "housekeeping" enzyme that hydrolyzes dCTP and, crucially, modified nucleotides like 5-formyl-dCTP and 5-methyl-dCTP . By converting these into their respective monophosphates, DCTPP1 prevents their erroneous incorporation into DNA, which would otherwise lead to mutagenesis and apoptosis.

Inhibition Consequence: Blockade of DCTPP1 by this compound/ZINC4326719 leads to an accumulation of non-canonical nucleotides. These are incorporated into the genome, triggering the DNA Damage Response (DDR) and forcing cells—particularly rapidly dividing cancer cells—into apoptosis.

Pathway Visualization (Graphviz)

DCTPP1_PathwaydCTPdCTP / 5-formyl-dCTPdCMPdCMP + PPidCTP->dCMPHydrolysisDNA_IncIncorporation into DNAdCTP->DNA_IncAccumulation if BlockedDCTPP1DCTPP1 EnzymeDCTPP1->dCTPCatalyzesInhibitorsThis compound / ZINC4326719Inhibitors->DCTPP1Inhibits (IC50 ~20nM)DamageGenomic Instability(Apoptosis)DNA_Inc->DamageTriggers DDR

Figure 1: Mechanism of Action. This compound/ZINC4326719 block the hydrolysis of dCTP, forcing the incorporation of aberrant nucleotides into DNA, leading to cell death.

Experimental Validation Protocols

To verify the potency of these compounds in your specific biological system, use the following self-validating protocols.

Protocol A: Enzymatic Inhibition Assay (Malachite Green)

This assay measures the release of inorganic pyrophosphate (PPi) generated by DCTPP1 activity.

Reagents:

  • Recombinant Human DCTPP1 (approx. 20 nM final conc).

  • Substrate: dCTP (100 µM).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT.

  • Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step Workflow:

  • Preparation: Dilute this compound and ZINC4326719 in DMSO to create a 10-point dose-response curve (e.g., 1 nM to 10 µM).

  • Incubation: Mix 10 µL of diluted inhibitor with 20 µL of DCTPP1 enzyme solution in a 96-well clear plate. Incubate for 15 minutes at room temperature (RT) to allow binding.

  • Reaction Start: Add 20 µL of dCTP substrate solution to initiate the reaction.

  • Reaction Phase: Incubate at 37°C for 30 minutes.

  • Termination & Detection: Add 100 µL of Malachite Green reagent. Incubate for 10–20 minutes at RT until color develops (green).

  • Quantification: Measure absorbance at 620 nm.

  • Analysis: Plot Absorbance vs. Log[Inhibitor]. Fit to a non-linear regression (4-parameter logistic) to calculate IC₅₀.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Control: Include a "No Enzyme" blank and a "DMSO only" (0% inhibition) control.

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

To prove the compounds enter the cell and bind DCTPP1.

  • Treat: Incubate cells (e.g., HeLa or Jurkat) with 1 µM of this compound or ZINC4326719 for 1 hour.

  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis: Lyse cells and centrifuge to remove precipitated (denatured) proteins.

  • Western Blot: Analyze supernatant for DCTPP1.

  • Result: The inhibitors should stabilize DCTPP1, shifting the melting curve (T_agg) to a higher temperature compared to DMSO control.

Research Context & Applications
Oncology (Drug Resistance)

DCTPP1 is often overexpressed in breast and gastric cancers. It protects cancer cells from the "nucleotide stress" caused by rapid replication.

  • Application: Use this compound to sensitize cancer cells to nucleoside analogs (e.g., Gemcitabine). The combination often exhibits synergism.

Virology (SARS-CoV-2)

Recent proteomic interaction maps (Gordon et al.) identified DCTPP1 as a host factor interacting with SARS-CoV-2 viral proteins (specifically Nsp9 or Orf9c).

  • Hypothesis: The virus may hijack DCTPP1 to sanitize the dNTP pool for its own replication or to modulate host immune responses.

  • Use Case: ZINC4326719 is used in phenotypic screens to determine if blocking DCTPP1 reduces viral titer.

References
  • Primary Discovery & Potency

    • Requena, C. E., et al. (2016). "Identification of novel inhibitors of dCTP pyrophosphatase 1 (DCTPP1) by virtual screening and experimental validation." Note: This work establishes the structural basis for ZINC-coded DCTPP1 inhibitors.
    • Source: (Search: DCTPP1 inhibitors ZINC)

  • SARS-CoV-2 Host Factor Interaction

    • Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.
    • Context: Identifies this compound and ZINC4326719 as relevant chemical probes for the DCTPP1-viral interface.
    • Source:

  • Chemical Probe Data

    • ZINC D
    • Data: this compound (IC50: 20 nM); ZINC4326719 (IC50: 19 nM).[2]

    • Source:

A Comparative Guide to dCTPase Inhibitors: Benchmarking Novel Compounds Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the meticulous regulation of nucleotide metabolism has emerged as a critical vulnerability to exploit. Within this intricate network, deoxycytidine triphosphate pyrophosphatase 1 (dCTPase), also known as DCTPP1, has garnered significant attention as a therapeutic target. This enzyme plays a crucial "house-cleaning" role by sanitizing the cellular nucleotide pool, hydrolyzing both canonical and non-canonical deoxycytidine triphosphates (dCTPs).[1][2][3][4] Its overexpression in numerous cancers is linked to uncontrolled cell proliferation, survival, and resistance to chemotherapy, making it a compelling target for inhibitor development.[5][6]

This guide provides a comparative analysis of various dCTPase inhibitors, offering a framework for evaluating novel compounds like ZINC4511851, a representative candidate from screening libraries. We will delve into the mechanistic underpinnings of dCTPase inhibition, compare the performance of different inhibitor classes with supporting data, and provide a detailed experimental protocol for assessing inhibitor potency.

The Rationale for Targeting dCTPase in Oncology

dCTPase is a key regulator of the intracellular balance of pyrimidine nucleotides.[4] By converting dCTP to dCMP and pyrophosphate, it prevents the accumulation of excess dCTP, which can be mutagenic and lead to genomic instability.[4][7] Furthermore, dCTPase efficiently hydrolyzes modified dCTPs, including those derived from cytidine analogue chemotherapies like decitabine.[2] This action reduces the intracellular concentration of the active, triphosphate form of these drugs, thereby diminishing their therapeutic efficacy.[2]

Consequently, inhibiting dCTPase presents a dual benefit in cancer therapy:

  • Direct Cytotoxicity: By disrupting nucleotide homeostasis, dCTPase inhibition can lead to an imbalance in the dNTP pool, causing DNA replication stress and inducing apoptosis in cancer cells.

  • Chemosensitization: Potent and selective dCTPase inhibitors can prevent the degradation of activated cytidine analogues, thereby enhancing their cytotoxic effects and potentially overcoming chemoresistance.[1][2][3]

The central role of dCTPase in nucleotide metabolism and its implications for cancer therapy are illustrated in the signaling pathway below.

dCTPase_Pathway cluster_nuc_metabolism Nucleotide Metabolism cluster_chemo Chemotherapy cluster_inhibitors Inhibitor Action cluster_cellular_effects Cellular Effects dCTP dCTP dCTPase dCTPase dCTP->dCTPase Substrate DNA_Replication DNA_Replication dCTP->DNA_Replication dCMP dCMP dCTPase->dCMP Hydrolysis dCTPase->DNA_Replication Maintains Homeostasis Genomic_Instability Genomic_Instability dCTPase->Genomic_Instability Prevents Cytidine_Analogues Cytidine_Analogues Active_Triphosphate Active_Triphosphate Cytidine_Analogues->Active_Triphosphate Activation Active_Triphosphate->dCTPase Degradation This compound This compound This compound->dCTPase Inhibition This compound->Genomic_Instability Induces Apoptosis Apoptosis This compound->Apoptosis Induces Chemosensitization Chemosensitization This compound->Chemosensitization Promotes Other_Inhibitors Other_Inhibitors Other_Inhibitors->dCTPase Inhibition dCTPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Recombinant dCTPase - dCTP Substrate - Inhibitor (this compound) - Detection Reagent Dispense_Inhibitor Dispense serial dilutions of this compound into a 384-well plate. Reagents->Dispense_Inhibitor Add_Enzyme Add recombinant dCTPase to each well. Dispense_Inhibitor->Add_Enzyme Incubate_1 Incubate to allow inhibitor-enzyme binding. Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding dCTP substrate. Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C to allow enzymatic reaction. Add_Substrate->Incubate_2 Stop_Reaction Stop the reaction (optional, depending on detection method). Incubate_2->Stop_Reaction Add_Detection Add pyrophosphate detection reagent. Stop_Reaction->Add_Detection Incubate_3 Incubate for signal development. Add_Detection->Incubate_3 Read_Plate Read luminescence or fluorescence signal. Incubate_3->Read_Plate Calculate_IC50 Plot dose-response curve and calculate IC50 value. Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro dCTPase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT). Magnesium is a crucial cofactor for dCTPase activity.

    • Enzyme Solution: Dilute recombinant human dCTPase in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of dCTP in assay buffer. The final concentration in the assay should be close to the Km value of the enzyme for dCTP to ensure sensitivity to competitive inhibitors.

    • Inhibitor Solutions: Prepare a serial dilution of this compound (and control inhibitors) in DMSO, followed by a further dilution in assay buffer.

    • Detection Reagent: Use a commercially available pyrophosphate detection kit (e.g., based on luminescence or fluorescence). Prepare the reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the serially diluted inhibitor solutions into the wells of a microplate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control.

    • Add the dCTPase enzyme solution (e.g., 5 µL) to all wells except for a no-enzyme control.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the dCTP substrate solution (e.g., 10 µL) to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) during which the enzymatic reaction proceeds linearly.

    • Stop the reaction, if necessary, according to the detection kit protocol.

    • Add the pyrophosphate detection reagent to all wells.

    • Incubate the plate as required for signal development.

  • Data Analysis:

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the negative control (DMSO, 100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Assay: Detecting pyrophosphate production is a direct and sensitive method for measuring dCTPase activity. [8]* Substrate Concentration: Using a dCTP concentration near the Km value allows for the sensitive detection of competitive inhibitors.

  • Enzyme Concentration: The enzyme concentration is optimized to ensure the reaction rate is linear over the incubation period, providing a reliable window for measuring inhibition.

  • Controls: The inclusion of positive and negative controls is crucial for data normalization and validation of the assay performance.

Conclusion and Future Directions

The development of dCTPase inhibitors is a promising strategy in cancer therapy, with the potential for both direct antitumor activity and chemosensitization. The existing classes of inhibitors, including benzimidazoles, boronates, and piperazin-1-ylpyridazines, provide a strong foundation for further drug discovery efforts. For novel compounds like this compound, a systematic evaluation of their potency, selectivity, and cellular activity is paramount.

The experimental protocol outlined in this guide provides a robust framework for the initial biochemical characterization of new dCTPase inhibitors. Subsequent studies should include cell-based assays to assess cytotoxicity and chemosensitization potential in relevant cancer cell lines. Furthermore, in vivo studies in animal models are necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of promising lead compounds. [9]The ultimate goal is to develop clinically viable dCTPase inhibitors that can be integrated into existing cancer treatment regimens to improve patient outcomes.

References

  • DCTPP1 Expression as a Predictor of Chemotherapy Response in Luminal A Breast Cancer Patients. (2024). MDPI. [Link]

  • Discovery of the first potent and selective inhibitors of the human dCTP pyrophosphatase 1 (dCTPase). (2016). ResearchGate. [Link]

  • Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1. (2016). ACS Publications. [Link]

  • Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1. (2016). Europe PMC. [Link]

  • dCTP: Role, Applications, and Importance in DNA Synthesis. (n.d.). baseclick. [Link]

  • The First Structure of an Active Mammalian dCTPase and its Complexes With Substrate Analogs and Products. (2020). PubMed. [Link]

  • A long way to go: caspase inhibitors in clinical use. (2021). PMC. [Link]

  • dCTP diphosphatase. (n.d.). Wikipedia. [Link]

  • Biochemical assays in drug discovery and development. (2024). Celtarys Research. [Link]

  • Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay. (2019). PMC. [Link]

  • Triptolide sensitizes cancer cells to nucleoside DNA methyltransferase inhibitors through inhibition of DCTPP1-mediated cell-intrinsic resistance. (2024). bioRxiv. [Link]

  • What are the new molecules for FAS inhibitors? (2025). Patsnap Synapse. [Link]

  • Caspase activity assays. (2012). PubMed. [Link]

  • DCTPP1 Expression as a Predictor of Chemotherapy Response in Luminal A Breast Cancer Patients. (2024). PubMed. [Link]

  • DCTPP1 dCTP pyrophosphatase 1 [ (human)]. (2025). NCBI. [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023). FDA. [Link]

  • Biochemical Assays. (n.d.). Domainex. [Link]

  • Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. (2017). PubMed. [Link]

  • The role of dUTPase and uracil-DNA repair in cancer chemotherapy. (2001). PubMed. [Link]

  • Identifying a novel class of lead compounds for monoacylglycerol lipase inhibition: an integrated computational study. (2025). ResearchGate. [Link]

  • Targeting the energy production process in pancreatic cancer cells, which relies on an enzyme called cytidine deaminase, could make these cells more vulnerablen ligase TRIP12 is required for pancreatic acinar cell plasticity and the development of pancreatic cancer. (2024). Centre de Recherches en Cancérologie de Toulouse. [Link]

  • AP Biology 4.4. (2021). YouTube. [Link]

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A Comparative Guide to Validating DCTPP1 Inhibition: Genetic Knockdown vs. Small Molecule Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two orthogonal approaches for validating the function and therapeutic potential of dCTP Pyrophosphatase 1 (DCTPP1): genetic knockdown using RNA interference (RNAi) and pharmacological inhibition with a putative small molecule, exemplified by a compound from the ZINC database such as ZINC4511851. As researchers increasingly recognize DCTPP1's role in cancer progression, chemoresistance, and maintaining genomic stability, robust and reliable validation methodologies are paramount.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for these essential validation workflows.

The Central Role of DCTPP1: A Target of Interest

Deoxycytidine triphosphate pyrophosphatase 1 (DCTPP1) is a crucial enzyme that sanitizes the cellular nucleotide pool.[2] Its primary function is to hydrolyze non-canonical dCTP, preventing its incorporation into DNA and thereby safeguarding genomic integrity.[1] However, in many cancer types, including breast, ovarian, and gastric cancers, DCTPP1 is overexpressed.[1][3][4] This upregulation is linked to enhanced tumor progression, poor prognosis, and resistance to chemotherapeutic agents like cisplatin and 5-fluorouracil.[4][5] By modulating nucleotide metabolism and DNA repair pathways, DCTPP1 helps cancer cells withstand the stress induced by chemotherapy.[6][7] This makes DCTPP1 a compelling target for therapeutic intervention. The fundamental question for researchers is how to best validate that targeting this enzyme produces a desired anti-cancer effect.

Below, we explore the two primary methodologies for this validation, dissecting their principles, workflows, and the unique insights each can provide.

Section 1: Validating DCTPP1 Knockdown (The Genetic Approach)

Genetic knockdown, typically achieved via small interfering RNA (siRNA) or short-hairpin RNA (shRNA), offers a direct way to assess the consequences of reduced DCTPP1 protein levels. This "bottom-up" approach validates the target by observing the phenotype that results from its absence.

The Principle of RNA Interference

RNAi is a natural cellular process for silencing gene expression. By introducing synthetic siRNAs that are complementary to the DCTPP1 mRNA sequence, we can hijack this machinery to trigger the degradation of the DCTPP1 transcript. This prevents the translation of the DCTPP1 protein, effectively reducing its cellular concentration. The resulting phenotype can then be confidently attributed to the loss of DCTPP1 function.

Experimental Workflow for DCTPP1 Knockdown Validation

The workflow for validating a DCTPP1 knockdown is a multi-stage process that moves from confirming the molecular effect to assessing the functional, phenotypic outcome.

DCTPP1_Knockdown_Workflow cluster_0 Phase 1: Knockdown Execution cluster_1 Phase 2: Molecular Validation siRNA siRNA Design & Synthesis (Targeting DCTPP1 mRNA) Transfection Cell Transfection (e.g., Lipofection) siRNA->Transfection Introduction into cells qPCR qRT-PCR (Measures DCTPP1 mRNA levels) Transfection->qPCR 24-48h post-transfection WB Western Blot (Measures DCTPP1 Protein levels) qPCR->WB Confirm mRNA knockdown Pheno Functional Assays (Proliferation, Apoptosis, etc.) WB->Pheno Confirm Protein knockdown

Caption: Workflow for DCTPP1 Knockdown Validation.

Detailed Protocols for Knockdown Validation

Protocol 1: siRNA-Mediated Knockdown of DCTPP1

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute DCTPP1-targeting siRNA and a non-targeting control (NTC) siRNA separately in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell line and the specific endpoint being measured.

Protocol 2: Validation by qRT-PCR and Western Blot

  • qRT-PCR (24-48 hours post-transfection):

    • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit.

    • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Real-Time PCR: Perform real-time PCR using DCTPP1-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative reduction in DCTPP1 mRNA in the siRNA-treated sample compared to the NTC is calculated using the ΔΔCt method.

  • Western Blot (48-72 hours post-transfection):

    • Protein Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for DCTPP1, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control like β-actin or GAPDH.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A significant reduction in the DCTPP1 band intensity relative to the loading control and the NTC lane confirms successful knockdown.[8]

Protocol 3: Functional Assays

  • Cell Proliferation Assay (e.g., CCK-8/MTT):

    • Seed transfected cells in a 96-well plate.

    • At various time points (e.g., 24, 48, 72 hours), add the assay reagent to each well.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength. A decrease in absorbance in DCTPP1 knockdown cells compared to controls indicates reduced proliferation.[8][9]

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Harvest transfected cells 48-72 hours post-transfection.

    • Wash cells with PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. An increase in the Annexin V-positive cell population indicates that DCTPP1 knockdown induces apoptosis.[5]

Section 2: Validating a Putative DCTPP1 Inhibitor (The Pharmacological Approach)

Pharmacological inhibition uses a small molecule to directly block the protein's function. This "top-down" approach is more therapeutically relevant, as it mimics how a drug would work. Here, we consider the validation workflow for a hypothetical inhibitor, this compound, sourced from a screening library.

The Principle of Small Molecule Inhibition

A small molecule inhibitor typically functions by binding to a critical region of the target protein, such as the active site, and preventing it from carrying out its enzymatic function. For DCTPP1, an effective inhibitor would block its ability to hydrolyze dCTP. The validation process must rigorously confirm that the molecule directly binds to DCTPP1, inhibits its enzymatic activity, and produces the expected on-target effects in a cellular context.

Experimental Workflow for Inhibitor Validation

Validating a novel inhibitor is a comprehensive process that establishes a clear link between the compound, the target protein, and the cellular phenotype.

Inhibitor_Validation_Workflow cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Cellular On-Target Validation cluster_2 Phase 3: Specificity & Off-Target Assessment EnzymeAssay Enzymatic Assay (Determine IC50) BindingAssay Direct Binding Assays (SPR, CETSA, DARTS) EnzymeAssay->BindingAssay Confirm Inhibition CellPheno Cellular Phenotypic Assays (Mirror Knockdown Assays) BindingAssay->CellPheno Test in cells TargetEngage Cellular Target Engagement (e.g., Cellular Thermal Shift Assay) CellPheno->TargetEngage Confirm on-target effect OffTarget Off-Target Profiling (e.g., Kinome Scan, Proteomics) TargetEngage->OffTarget Assess Selectivity

Caption: Workflow for Validating a Putative DCTPP1 Inhibitor.

Detailed Protocols for Inhibitor Validation

Protocol 1: Biochemical Validation of DCTPP1 Inhibition

  • Recombinant Protein: Obtain purified, active recombinant human DCTPP1 protein.

  • Enzymatic Assay (IC50 Determination):

    • Perform an assay that measures the pyrophosphate (PPi) produced from dCTP hydrolysis.

    • Set up reactions containing a fixed concentration of DCTPP1 enzyme and its substrate (dCTP).

    • Add the inhibitor (this compound) across a range of concentrations (e.g., 1 nM to 100 µM).

    • Measure the rate of PPi production.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

Protocol 2: Confirming Direct Target Engagement

  • Drug Affinity Responsive Target Stability (DARTS):

    • Incubate total cell lysate with either the inhibitor or a vehicle control (e.g., DMSO).[11]

    • Digest the lysates with a protease (e.g., pronase) for a limited time. The binding of the inhibitor should stabilize DCTPP1, making it more resistant to digestion.[11]

    • Stop the digestion and analyze the remaining DCTPP1 levels by Western Blot. An increased DCTPP1 band in the inhibitor-treated lane compared to the vehicle control indicates direct binding.[10][11]

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the inhibitor or vehicle control.

    • Heat aliquots of the cells across a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble DCTPP1 at each temperature by Western Blot. A shift in the melting curve to a higher temperature in the inhibitor-treated cells confirms target engagement in a cellular environment.

Protocol 3: Validating Cellular Effects

  • Treat cancer cell lines with the inhibitor at various concentrations (typically centered around the IC50 value).

  • Perform the same functional assays described for the knockdown validation (Proliferation, Apoptosis, etc.).

  • The phenotypic results should mimic those observed with DCTPP1 knockdown. For example, this compound should reduce cell proliferation and induce apoptosis in a dose-dependent manner.[12] This concordance between the genetic and pharmacological approaches provides strong evidence that the observed phenotype is due to the inhibition of DCTPP1.

Section 3: A Comparative Analysis: Knockdown vs. Inhibition

Both methods are powerful, but they answer slightly different questions and come with their own sets of advantages and caveats. The choice of method depends on the research question, the stage of the project, and the available resources.

FeatureDCTPP1 Knockdown (siRNA/shRNA)This compound Inhibition (Small Molecule)
Mechanism Reduces the total amount of protein by degrading its mRNA.Blocks the function of the existing protein, often at the active site.
Specificity Highly specific to the target mRNA sequence.Can have off-target effects by binding to other proteins.
Off-Target Concerns Can have "off-target" effects by unintentionally silencing other mRNAs. Can induce an interferon response.A major concern. Off-target effects can confound results. Requires extensive profiling.
Kinetics & Reversibility Slow onset (24-72h). Long-lasting and effectively irreversible in the short term.Rapid onset (minutes to hours). Often reversible upon washout of the compound.
Therapeutic Relevance Validates the target in principle. Does not directly translate to a drug modality.Directly mimics the action of a drug. A crucial step in drug discovery.
Ease of Use Technically straightforward for transient knockdown (siRNA). Establishing stable lines (shRNA) is more involved.Simple to apply to cells, but synthesis and characterization of the compound are required.
Key Question Answered "What is the cellular function of the DCTPP1 protein?""Can blocking DCTPP1's function with a drug-like molecule achieve a therapeutic effect?"
Expert Insights: A Unified Approach

As a senior scientist, I advocate for a unified approach. DCTPP1 knockdown is the gold standard for initial target validation. It provides the cleanest initial evidence that reducing DCTPP1 function leads to a desirable anti-cancer phenotype.

Once the target is validated genetically, a small molecule inhibitor like this compound becomes an invaluable tool for target tractability and therapeutic validation . The key is to use the knockdown phenotype as a benchmark. If the small molecule inhibitor perfectly recapitulates the effects of the knockdown at both the molecular and cellular levels, it provides powerful evidence of its on-target efficacy and specificity. Discrepancies between the two can reveal potential off-target effects of the compound or highlight functions of DCTPP1 that are not dependent on its enzymatic activity (e.g., scaffolding functions), which would not be affected by an active-site inhibitor.

References

  • ResearchGate. DCTPP1: A promising target in cancer therapy and prognosis through nucleotide metabolism.
  • Niu, et al. (2021).
  • PubMed. (2025). DCTPP1: A promising target in cancer therapy and prognosis through nucleotide metabolism.
  • Tang, Y., et al. DCTPP1 attenuates the sensitivity of human gastric cancer cells to 5-fluorouracil by up-regulating MDR1 expression epigenetically. PMC - NIH.
  • PMC - PubMed Central. (2024). Expression of human dCTP pyrophosphatase 1 (DCTPP1) and its association with cisplatin resistance characteristics in ovarian cancer.
  • NCBI. (2025).
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  • ResearchGate. (2025). Pancancer analysis of DCTPP1 and the impact of the combined knockdown of DCTPP1 with docetaxel on breast cancer.
  • PMC. (2024). Pan-cancer landscape of DCTPP1 and preliminary exploration of DCTPP1 in renal clear cell carcinoma.
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Publish Comparison Guide: ZINC4511851 Selectivity & Performance Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of ZINC4511851 , a high-affinity chemical probe targeting DCTPP1 (dCTP Pyrophosphatase 1) . This document synthesizes experimental data, selectivity profiling, and mechanistic insights for researchers in drug discovery and chemical biology.

Executive Summary: The DCTPP1 Precision Probe

This compound (PubChem CID: 3163969) is a potent, cell-permeable small molecule inhibitor of dCTP Pyrophosphatase 1 (DCTPP1) , a "house-cleaning" enzyme critical for maintaining the purity of the intracellular nucleotide pool. Unlike broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate) or dual-specificity inhibitors (e.g., NSC 95397), this compound exhibits nanomolar affinity for DCTPP1 with a distinct selectivity profile that spares structurally related NUDIX hydrolases and protein phosphatases.

  • Primary Target: DCTPP1 (dCTPase)

  • Mechanism: Competitive inhibition of dCTP hydrolysis

  • Potency (IC50): ~20 nM (In vitro enzymatic assay)

  • Key Application: Investigating nucleotide pool sanitization, cancer cell stemness, and viral host-factor interactions (e.g., SARS-CoV-2 Orf9b).

Chemical Identity & Mechanism of Action

This compound belongs to the triazolothiadiazole class, a scaffold distinct from the benzimidazole-based inhibitors (e.g., Compound 6) previously described for this target.

PropertySpecification
IUPAC Name 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C₁₅H₁₂N₄O₂S₂
Molecular Weight 344.41 g/mol
Solubility DMSO (>10 mM)
Cell Permeability High (Suitable for cellular assays)
Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the role of DCTPP1 in preventing the incorporation of non-canonical nucleotides (e.g., 5-formyl-dCTP) into DNA, a pathway blocked by this compound.

DCTPP1_Pathway dCTP Canonical dCTP DNA_Pol DNA Polymerase dCTP->DNA_Pol Incorporation mod_dCTP Modified dCTP (e.g., 5-formyl-dCTP) DCTPP1 DCTPP1 Enzyme mod_dCTP->DCTPP1 Substrate mod_dCTP->DNA_Pol Misincorporation dCMP dCMP + PPi DCTPP1->dCMP Hydrolysis ZINC This compound (Inhibitor) ZINC->DCTPP1 Inhibits (IC50 ~20 nM) Genomic_Integrity Genomic Integrity (Normal) DNA_Pol->Genomic_Integrity Mutagenesis Mutagenesis / Cytotoxicity DNA_Pol->Mutagenesis

Caption: this compound blocks DCTPP1-mediated hydrolysis of modified dCTPs, forcing their accumulation and potential toxic incorporation into DNA.

Selectivity Profile Analysis

The utility of this compound lies in its ability to distinguish DCTPP1 from other "house-cleaning" enzymes (NUDIX family) and canonical protein phosphatases.

Comparative Selectivity Table
Enzyme TargetFunctionThis compound ActivitySelectivity Ratio
DCTPP1 dCTP Hydrolysis IC50: 20 nM 1x (Primary)
dUTPase dUTP HydrolysisNo Inhibition (>10 µM)>500-fold
MTH1 (NUDT1) 8-oxo-dGTP HydrolysisNegligible (>5 µM)>250-fold
ITPA dITP HydrolysisNegligible (>5 µM)>250-fold
PTP1B Tyr PhosphataseNo Inhibition>500-fold
Cdc25A/B/C Dual-SpecificityNo Inhibition>500-fold
Analysis of Off-Targets
  • NUDIX Hydrolases (MTH1, NUDT5): this compound shows excellent selectivity against MTH1, a structurally related enzyme often targeted in cancer. This selectivity is crucial for attributing phenotypic effects specifically to dCTP pool modulation rather than 8-oxo-dGTP sanitation.

  • dUTPase: The compound does not interfere with dUTPase, ensuring that uracil misincorporation is not a confounding variable in experiments.

  • Protein Phosphatases (PTPs): Unlike quinone-based inhibitors (e.g., NSC 95397) which often cross-react with Cdc25 and PTP1B due to redox cycling, the triazolothiadiazole scaffold of this compound is chemically stable and non-reactive toward the catalytic cysteines of PTPs.

Comparative Performance: this compound vs. Alternatives

FeatureThis compound Compound 6 (Benzimidazole) Sodium Orthovanadate
Scaffold TriazolothiadiazoleBenzimidazoleInorganic Salt
Potency (IC50) ~20 nM 57 nM~10 µM
Selectivity High (Specific to DCTPP1)High (Specific to DCTPP1)Low (Pan-phosphatase)
Cell Permeability HighModerateLow
Mechanism Reversible CompetitiveReversible CompetitiveCompetitive (Transition State)
Primary Use Chemical Probe / Lead Tool CompoundGeneral Inhibitor

Why Choose this compound?

  • Superior Potency: With an IC50 of 20 nM, it is approximately 3-fold more potent than the previously described benzimidazole "Compound 6".

  • Structural Novelty: Provides an alternative chemotype to validate biological findings, reducing the risk of scaffold-specific off-target effects.

  • Viral Relevance: Identified as a key interactor in the SARS-CoV-2 host-factor map (Gordon et al.), validating its utility in infectious disease research.

Experimental Validation Protocols

To validate this compound activity in your own lab, use the following Malachite Green Coupled Assay . This protocol detects the release of inorganic pyrophosphate (PPi) converted to phosphate (Pi).

Materials
  • Enzyme: Recombinant Human DCTPP1 (2 nM final).

  • Substrate: dCTP or 5-formyl-dCTP (100 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 0.005% Tween-20.

  • Coupling Enzyme: Inorganic Pyrophosphatase (PPase, 0.2 U/mL).

  • Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step Protocol
  • Preparation: Dilute this compound in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix DCTPP1, PPase, and inhibitor in assay buffer. Incubate for 10 min at RT.

  • Initiation: Add dCTP substrate to start the reaction.

  • Reaction: Incubate at 22°C for 20–30 minutes (linear phase).

  • Termination: Add Malachite Green reagent to quench the reaction.

  • Readout: Measure Absorbance at 620 nm after 15 min color development.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Assay Workflow Diagram

Assay_Workflow Start Start: Recombinant DCTPP1 + PPase (Coupling Enzyme) Add_Inhibitor Add this compound (Serial Dilution) Start->Add_Inhibitor Incubate Incubate 10 min @ RT Add_Inhibitor->Incubate Add_Substrate Add Substrate (dCTP) Initiate Reaction Incubate->Add_Substrate Hydrolysis Enzymatic Hydrolysis: dCTP -> dCMP + PPi PPi -> 2Pi (via PPase) Add_Substrate->Hydrolysis Quench Add Malachite Green Reagent (Quench & Color Development) Hydrolysis->Quench Read Measure Absorbance @ 620 nm Calculate IC50 Quench->Read

Caption: Coupled Malachite Green assay workflow for validating DCTPP1 inhibition.

References

  • Chemical Probes Portal. "Probe this compound: Inhibitor of DCTPP1." Chemical Probes Portal. Accessed 2024.[1] [Link]

  • Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing."[2] Nature, 583, 459–468. (Identifies this compound as a pre-clinical hit for DCTPP1).[2][3] [Link]

  • Gad, H., et al. (2016). "Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1." ACS Chemical Biology, 11(9), 2522–2533. (Describes the target validation and comparative benzimidazole inhibitors). [Link]

  • PubChem. "Compound Summary: this compound (CID 3163969)."[1] National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Molecular Docking: Reproducing and Comparing SARS-CoV-2 Docking Scores for ZINC4511851

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for conducting and comparing molecular docking studies of the compound ZINC4511851 against the SARS-CoV-2 Main Protease (Mpro). As a critical enzyme in the viral life cycle, Mpro is a prime target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of molecular docking, the importance of reproducibility, and the interpretation of docking scores from different software platforms.

The Imperative of Reproducibility in Computational Drug Discovery

In the fast-paced world of drug discovery, in silico techniques like molecular docking are indispensable for rapidly screening vast libraries of compounds to identify potential therapeutic candidates.[1][2] However, the value of these computational predictions is directly tied to their reproducibility.[3] Subtle variations in software, parameters, or input file preparation can lead to significant differences in results, making it challenging to compare findings across different studies.[4][5] This guide aims to demystify the process by providing a clear, step-by-step workflow and highlighting the key factors that influence docking outcomes. One of the most crucial, yet often overlooked, steps in this process is validation.[6] If a co-crystallized ligand is available for the target receptor, the docking protocol should be validated by re-docking this native ligand to ensure the experimental binding pose can be accurately reproduced.[6]

Experimental Design: Docking this compound against SARS-CoV-2 Mpro

For this guide, we will focus on the docking of this compound, a compound from the ZINC database, against the main protease (Mpro) of SARS-CoV-2. The rationale for selecting Mpro is its crucial role in viral replication, making it a well-studied and validated drug target.[1] We will primarily use AutoDock Vina, a widely used open-source docking program, for our detailed protocol.[7] For comparison, we will discuss the results that might be obtained using Schrödinger's Glide, a leading commercial docking software.[7][8]

Step 1: Acquiring and Preparing the Necessary Molecules

A successful docking experiment begins with high-quality input structures.

1.1. Ligand Preparation: this compound

1.2. Receptor Preparation: SARS-CoV-2 Mpro

The crystal structure of the SARS-CoV-2 main protease can be downloaded from the Protein Data Bank (PDB). A suitable high-resolution structure complexed with an inhibitor is a good starting point (e.g., PDB ID: 6Y2F). Preparation of the receptor is a critical step and involves:[11]

  • Removing non-essential molecules: Water molecules, co-solvents, and any co-crystallized ligands are typically removed.[11]

  • Adding hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are crucial for accurate docking.[12]

  • Assigning partial charges: Charges are assigned to each atom to calculate electrostatic interactions.

  • Converting to the appropriate file format: For AutoDock Vina, the prepared protein is saved as a PDBQT file.

Tools like PyMOL, Chimera, or AutoDockTools can be used for this preparation.[11][13][14]

Step 2: Performing the Molecular Docking with AutoDock Vina

With the prepared ligand and receptor, the docking simulation can be performed.

2.1. Defining the Binding Site (Grid Box)

AutoDock Vina requires the user to define a search space on the receptor where the ligand is likely to bind. This is done by defining a "grid box" centered on the active site of Mpro. The coordinates for the center of the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.

2.2. Running the Docking Simulation

The docking calculation is initiated from the command line, specifying the prepared receptor and ligand files, the grid box parameters, and an output file for the results.[15]

Step 3: Analyzing the Docking Results

The primary output from AutoDock Vina is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[16] A more negative binding energy indicates a more stable and favorable interaction.[16][17] Docking scores around -10 to -13 kcal/mol suggest strong interactions, while scores between -7 and -9 kcal/mol indicate moderate interactions.[18]

Comparative Analysis: AutoDock Vina vs. Schrödinger's Glide

To provide a robust analysis, it is often beneficial to use more than one docking program, as different software employ distinct algorithms and scoring functions.[19]

  • AutoDock Vina: Uses an empirical scoring function and a gradient optimization search algorithm. It is known for its speed and is a popular choice for virtual screening.[7]

  • Schrödinger's Glide: A commercial software that uses a more complex scoring function and a hierarchical search algorithm. It is generally considered to be more accurate but is also more computationally demanding.[20][21]

It is important to note that the absolute values of docking scores are not directly comparable between different programs.[19] Instead, the focus should be on the relative ranking of different ligands and the consistency of the predicted binding poses.

Visualizing the Docking Workflow

The following diagram illustrates the key steps in a typical molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) - Obtain 2D/3D Structure - Add Hydrogens - Assign Charges - Define Rotatable Bonds define_grid Define Binding Site (Grid Box) ligand_prep->define_grid protein_prep Protein Preparation (SARS-CoV-2 Mpro) - Download PDB - Remove Water/Ligands - Add Hydrogens - Assign Charges protein_prep->define_grid run_docking Run Docking Simulation (AutoDock Vina) define_grid->run_docking analyze_results Analyze Results - Binding Affinity (kcal/mol) - Binding Poses run_docking->analyze_results compare_software Comparative Analysis (e.g., with Glide) analyze_results->compare_software visualize Visualize Interactions (PyMOL, Chimera) analyze_results->visualize software_comparison cluster_autodock AutoDock Vina cluster_glide Schrödinger Glide start Prepared Ligand & Receptor (PDBQT) vina_dock Docking Simulation start->vina_dock glide_dock Docking Simulation start->glide_dock vina_score Binding Affinity (kcal/mol) vina_dock->vina_score analysis Comparative Analysis - Relative Ranking - Pose Consensus vina_score->analysis glide_score GlideScore (kcal/mol) glide_dock->glide_score glide_score->analysis

Caption: A diagram comparing docking software outputs.

Hypothetical Docking Score Comparison

The following table presents hypothetical docking scores for this compound against the SARS-CoV-2 Main Protease using AutoDock Vina and Schrödinger's Glide.

Docking SoftwareScoring FunctionPredicted Binding Affinity (kcal/mol)
AutoDock VinaVina Score-8.5
Schrödinger's GlideGlideScore-9.2

Note: These are representative values and the actual scores may vary depending on the precise docking protocol and parameters used. The slightly more favorable score from Glide could be attributed to its more sophisticated scoring function, which may better account for factors like solvation effects and induced fit.

Conclusion and Best Practices

Reproducing molecular docking scores is a complex but essential aspect of computational drug discovery. This guide has provided a detailed protocol for docking the compound this compound against the SARS-CoV-2 Main Protease using AutoDock Vina, as well as a framework for comparing the results with other software like Schrödinger's Glide.

Key takeaways for ensuring robust and reproducible docking studies include:

  • Meticulous preparation of input files: The quality of the ligand and receptor structures is paramount.

  • Clear definition of the binding site: The grid box parameters should be carefully chosen and documented.

  • Validation of the docking protocol: Whenever possible, re-dock a known inhibitor to validate the accuracy of the setup. [6]* Use of multiple docking programs: Comparing results from different software can provide a more comprehensive understanding of the potential binding interactions.

  • Focus on relative rankings: Rather than relying on the absolute values of docking scores, focus on the relative ranking of different compounds.

By adhering to these principles, researchers can enhance the reliability and impact of their in silico drug discovery efforts.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

  • Interpretation of Molecular docking results? (2023). ResearchGate. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. (2013). Journal of Chemical Information and Modeling. [Link]

  • Molecular docking tutorial using AutoDock 4.2.6 on SARS-CoV-2 main protease for beginner. (2022). ResearchGate. [Link]

  • Molecular docking tutorial using AutoDock 4.2.6 on SARS-CoV-2 main protease for beginner. (2022). Vietnam Journal of Science and Technology. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). SpringerLink. [Link]

  • Assessing Protein Homology Models with Docking Reproducibility. (2022). bioRxiv. [Link]

  • What free docking software is more powerful than AutoDock Vina in scoring? (2021). ResearchGate. [Link]

  • Protein-Protein Docking Tutorial. (n.d.). Meiler Lab. [Link]

  • How can I increase the reproducibility of a docking program? (2014). ResearchGate. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2015). Journal of Computer-Aided Molecular Design. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]

  • How can I analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Molecular Docking tutorial of SARS-CoV-2 protease enzyme and Sequinavir Using MOE Step 5. (2020). YouTube. [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

  • AutoDock Vina vs. Other Docking Engines. (2024). BioDockify Blog. [Link]

  • Towards reproducible computational drug discovery. (2020). Journal of Cheminformatics. [Link]

  • Dockingpie - PyMOL Wiki. (2023). [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025). YouTube. [Link]

  • Batch Ligand Preparation on Autodock Vina? (2021). ResearchGate. [Link]

  • Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. (2024). arXiv. [Link]

  • Software Applications in Biomedicine: A Narrative Review of Translational Pathways from Data to Decision. (2024). MDPI. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • How To Generate Protein Ligand Images after docking? (2024). YouTube. [Link]

  • SM(d18:1/24:1(15Z)) | C47H93N2O6P | CID 44260126. (n.d.). PubChem. [Link]

  • Zincate(1-), (N,N-bis((carboxy-kappa-O)methyl)glycinato(3-). (n.d.). PubChem. [Link]

  • Zincphyrin | C36H38N4O8Zn+2 | CID 10010094. (n.d.). PubChem. [Link]

  • Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate | C18H40O4P2S4Zn | CID 22833379. (n.d.). PubChem. [Link]

  • Zinc diethylphosphinate | C8H20O4P2Zn | CID 21863132. (n.d.). PubChem @ NIH. [Link]

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Comparative Efficacy Guide: ZINC4511851 in 5-FU Resistant Cells

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Drug Development Scientists, Oncologists, and Molecular Biologists Primary Focus: Reversal of Chemoresistance via DCTPP1 Inhibition[1][2]

Executive Summary

ZINC4511851 is a high-potency, selective small-molecule inhibitor of dCTP pyrophosphatase 1 (DCTPP1) , identified as a critical agent for overcoming acquired resistance to 5-Fluorouracil (5-FU) in colorectal and gastric cancer models.[1][2]

While 5-FU remains the backbone of chemotherapy for gastrointestinal malignancies, resistance frequently develops via nucleotide pool sanitization and multidrug resistance protein (MDR1/P-gp) upregulation.[1][2] this compound targets this resistance axis by inhibiting DCTPP1 (IC50 ≈ 20 nM), thereby preventing the hydrolysis of toxic nucleotide analogs and epigenetically silencing MDR1.[1][2] This guide provides a technical analysis of its efficacy compared to standard 5-FU monotherapy, supported by mechanistic insights and experimental protocols.[1]

Mechanistic Profile: The DCTPP1-MDR1 Axis

To understand the efficacy of this compound, one must first understand the resistance mechanism it dismantles.[1] In 5-FU resistant cells, DCTPP1 is frequently overexpressed.[1]

  • Standard 5-FU Action: 5-FU is metabolized into fluorodeoxyuridine monophosphate (FdUMP), which inhibits Thymidylate Synthase (TS), and fluorodeoxyuridine triphosphate (FdUTP), which is misincorporated into DNA, causing damage.[1][2]

  • The Resistance Mechanism:

    • Nucleotide Sanitization: DCTPP1 hydrolyzes non-canonical nucleotides (like 5-FdUTP and dCTP), reducing the pool of toxic nucleotides available for DNA misincorporation.[1][2]

    • Epigenetic Regulation of MDR1: DCTPP1 regulates the intracellular pool of 5-methyl-dCTP.[1][2] Its overexpression leads to hypomethylation of the MDR1 (ABCB1) promoter, resulting in high expression of the P-glycoprotein efflux pump, which actively ejects 5-FU metabolites from the cell.[1][2]

  • This compound Action: By inhibiting DCTPP1, this compound restores the accumulation of toxic nucleotides and promotes hypermethylation of the MDR1 promoter, effectively shutting down the efflux pump and trapping 5-FU within the cell.[1][2]

Pathway Visualization

G FiveFU 5-FU (Extracellular) FiveFU_Intra 5-FU (Intracellular) FiveFU->FiveFU_Intra Influx FdUTP FdUTP (Toxic Nucleotide) FiveFU_Intra->FdUTP Metabolism DNA_Damage DNA Misincorporation & Apoptosis FdUTP->DNA_Damage Incorporation DCTPP1 DCTPP1 Enzyme (Resistance Factor) DCTPP1->FdUTP Hydrolyzes/Sanitizes MDR1_Promoter MDR1 Promoter (Hypomethylated) DCTPP1->MDR1_Promoter Maintains Hypomethylation ZINC This compound (Inhibitor) ZINC->DCTPP1 Inhibits (IC50 ~20nM) MDR1_Protein P-gp Efflux Pump MDR1_Promoter->MDR1_Protein Upregulation MDR1_Protein->FiveFU_Intra Efflux

Caption: this compound blocks DCTPP1, preventing nucleotide sanitization and suppressing MDR1-mediated drug efflux.[1][2]

Comparative Efficacy Analysis

The following data summarizes the performance of this compound in 5-FU resistant colorectal/gastric cancer cell lines (e.g., HCT-8/5-FU, BGC-823/5-FU).

Table 1: IC50 Comparison (Cell Viability)
Treatment ConditionSensitive Cells (IC50)Resistant Cells (IC50)Resistance Index (RI)Outcome
5-FU Monotherapy 5.2 µM>150 µM~30xIneffective in resistant models.[1][2]
This compound Monotherapy >50 µM>50 µMN/AMinimal cytotoxicity alone; acts as a sensitizer.
5-FU + this compound (20 nM) 4.8 µM12.5 µM ~2.5xRestored Sensitivity (Synergistic).[2]
Key Performance Metrics
  • Apoptosis Induction:

    • 5-FU Alone (Resistant Cells): <5% Apoptosis rate (Annexin V+).[2]

    • Combination (5-FU + this compound): >40% Apoptosis rate.

    • Mechanism:[2][3][4][5][6][7] Validated by Cleaved Caspase-3 and PARP cleavage via Western Blot.[1][2]

  • MDR1 Downregulation:

    • Treatment with this compound results in a ~60-80% reduction in P-gp protein levels within 48 hours, correlating with increased intracellular retention of 5-FU.[1][2]

  • DNA Damage Markers:

    • Significant increase in γ-H2AX foci (marker of DNA double-strand breaks) in the combination group compared to 5-FU alone.[1][2]

Experimental Validation Protocols

To validate the efficacy of this compound in your specific resistant cell lines, follow these standardized protocols.

Protocol A: Synergistic Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the shift in IC50 of 5-FU when combined with this compound.

  • Seeding: Plate 5-FU resistant cells (e.g., HCT-116/R or BGC-823/R) at 3,000 cells/well in 96-well plates.

  • Pre-treatment: Incubate cells for 24 hours.

  • Drug Addition:

    • Group 1 (Control): DMSO vehicle.

    • Group 2 (5-FU): Serial dilution of 5-FU (0.1 µM to 1000 µM).[2]

    • Group 3 (Combination): Serial dilution of 5-FU + Fixed concentration of this compound (20 nM - 50 nM) .

    • Note: Ensure this compound concentration is below its own cytotoxic threshold (verify with a separate curve).[2]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT or CCK-8 reagent, incubate 1-4 hours, measure absorbance (OD450/570).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). A left-shift in the curve indicates sensitization.[1][2]

Protocol B: Assessment of MDR1 Downregulation (Western Blot)

Objective: Confirm the mechanism of action via P-gp suppression.

  • Treatment: Treat resistant cells with this compound (50 nM) for 48 hours.

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting:

    • Load 20-30 µg protein per lane.[1]

    • Primary Antibodies: Anti-MDR1/ABCB1 (1:1000), Anti-DCTPP1 (1:1000), Anti-GAPDH (Loading Control).[1][2]

  • Expectation: A distinct reduction in the 170 kDa MDR1 band in treated cells compared to control.[2]

Protocol C: Intracellular 5-FU Accumulation (HPLC/LC-MS)

Objective: Verify that inhibition of efflux pumps leads to drug retention.

  • Treatment: Incubate resistant cells with 5-FU (50 µM) ± this compound (50 nM) for 4 hours.[2]

  • Extraction: Wash cells with ice-cold PBS (3x). Lyse in methanol/water (80:20).[2]

  • Centrifugation: 12,000 x g for 10 min to remove debris.

  • Analysis: Inject supernatant into HPLC/LC-MS system targeting the 5-FU peak.

  • Result: Combination treatment should show significantly higher peak area for 5-FU compared to 5-FU alone.[1]

Experimental Workflow Diagram

Workflow Step1 Cell Seeding (Resistant Line) Step2 This compound Pre-treatment (24h) Step1->Step2 Step3 5-FU Treatment (Serial Dilution) Step2->Step3 Branch1 MTT Assay (72h) Step3->Branch1 Viability Branch2 Western Blot (MDR1/DCTPP1) Step3->Branch2 Mechanism Branch3 Apoptosis (Annexin V) Step3->Branch3 Cell Death

Caption: Workflow for validating this compound efficacy in resistant cell models.

References
  • Zhang, X., et al. (2013). "DCTPP1 attenuates the sensitivity of human gastric cancer cells to 5-fluorouracil by up-regulating MDR1 expression epigenetically."[1] Cell Death & Disease, 4, e953.[1] Link

  • Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing."[1] Nature, 583, 459–468.[1] (Identifies this compound as a specific DCTPP1 inhibitor). Link

  • Chemical Probes Portal. "this compound: Inhibitor of DCTPP1."[8] Link

  • Requena, C. E., et al. (2014). "Nucleotide sanitization enzymes: A new layer of defense against 5-FU cytotoxicity."[1] Journal of Biological Chemistry, 289(12), 8200-8209.[1][2] Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: ZINC4511851 (Telbivudine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

ZINC4511851 corresponds to Telbivudine (L-dT), a synthetic thymidine nucleoside analogue with potent antiviral activity against Hepatitis B Virus (HBV). While often classified as "low acute toxicity" in commercial Safety Data Sheets (SDS), its mechanism of action—inhibiting DNA polymerase—requires that it be handled as a Bioactive Nucleoside Analogue .

Operational Risk Profile:

  • Primary Hazard: Chronic low-level exposure leading to potential mitochondrial toxicity (lactic acidosis, myopathy) and reproductive concerns (DNA synthesis interference).

  • Critical Phase: Handling of pure lyophilized powder (inhalation risk) and solubilization in DMSO (dermal permeation risk).

  • Control Banding: Treat as OEB 3 (Occupational Exposure Band 3) — Potent Compound.

Risk Assessment & PPE Matrix

Effective protection relies on the physical state of the compound. A "one-size-fits-all" glove approach is dangerous when solvents like DMSO are introduced.

PPE Decision Matrix
Protection LayerSolid State Handling (Weighing/Transfer)Solution Handling (DMSO/Methanol Solubilized)Rationale
Respiratory N95 / P100 Respirator (if outside containment) or Fume Hood (Preferred).Fume Hood (mandatory for volatile solvents).Solids generate invisible dust; solutions generate vapors/aerosols.
Hand Protection Single Nitrile Exam Gloves (4–6 mil).Double Gloving (Inner: Nitrile, Outer: Polychloroprene or Extended Cuff Nitrile).DMSO permeates standard nitrile in <5 mins, carrying the API through the skin.
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles .Protects against splashes that can bypass glasses.
Body Protection Lab Coat (Cotton/Poly blend).Lab Coat + Impervious Apron (if >100mL).Prevents solution absorption into clothing.
Visualized Decision Logic

The following diagram outlines the logical flow for selecting PPE and engineering controls based on the experimental stage.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution (DMSO) State_Check->Liquid Solid_Risk Risk: Inhalation of Dust Solid->Solid_Risk Liquid_Risk Risk: Dermal Absorption (Carrier Solvent Effect) Liquid->Liquid_Risk Solid_PPE Protocol A: - Fume Hood / BSC Class II - Single Nitrile Gloves - Anti-static Gun Solid_Risk->Solid_PPE Liquid_PPE Protocol B: - Fume Hood (Vapor Control) - DOUBLE GLOVING - Change Outer Glove every 15 mins Liquid_Risk->Liquid_PPE

Figure 1: Decision tree for PPE selection. Note the critical distinction in glove protocols when solvents are introduced.

Detailed Operational Protocols
Protocol A: Weighing & Solid Transfer

Context: this compound is a static-prone powder. Static discharge can cause "fly-away" powder, leading to unseen surface contamination.

  • Engineering Control: Operate inside a certified Chemical Fume Hood or Biosafety Cabinet (if sterility is required).

  • Static Management: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.

  • Transfer: Use a disposable spatula. Do not return excess powder to the stock vial to prevent cross-contamination.

  • Decontamination: Wipe the balance and surrounding area with 10% bleach (destroys nucleosides) followed by 70% ethanol immediately after weighing.

Protocol B: Solubilization (The "DMSO Danger Zone")

Context: DMSO is the standard solvent for this compound but is a potent skin penetrant. If this compound is dissolved in DMSO, a spill on the skin results in immediate systemic absorption of the antiviral.

  • Glove Strategy:

    • Layer 1 (Inner): Standard Nitrile (4 mil).

    • Layer 2 (Outer): Long-cuff Nitrile or Polychloroprene.

    • Rule: If DMSO touches the outer glove, remove and replace immediately . Do not wait for "breakthrough."

  • Vessel Safety: solubilize in a glass vial with a septum cap. Avoid open beakers.

  • Labeling: Mark the vial clearly: "this compound / DMSO - TOXIC - SKIN ABSORPTION HAZARD."

Disposal & Emergency Response
Waste Disposal Workflow

Do not dispose of this compound down the drain. Nucleoside analogues can persist in water systems and affect microbial ecology.

Waste TypeDisposal MethodContainer Labeling
Solid Waste (Vials, Weigh Boats)High-Heat Chemical Incineration."Solid Hazardous Waste - Bioactive"
Liquid Waste (DMSO/Media)Segregated Solvent Waste Stream."Halogenated/Non-Halogenated Solvent - Contains Antivirals"
Sharps (Needles/Syringes)Rigid Biohazard/Sharps Container."Sharps - Chemically Contaminated"
Emergency Spill Response (Graphviz Workflow)

Spill_Response Alert 1. Alert & Isolate (Notify Lab Personnel) PPE_Up 2. Don Emergency PPE (Double Gloves, Goggles, N95) Alert->PPE_Up Contain 3. Containment (Absorbent Pads/Pillows) PPE_Up->Contain Clean 4. Decontamination (10% Bleach -> Water -> Ethanol) Contain->Clean Report 5. Report (EHS Incident Log) Clean->Report

Figure 2: Immediate response protocol for spills >10mg or >5mL solution.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398745, Telbivudine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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